(4R)-5-oxo-L-leucine
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C6H11NO3 |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
(2S,4R)-2-amino-4-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-4(3-8)2-5(7)6(9)10/h3-5H,2,7H2,1H3,(H,9,10)/t4-,5+/m1/s1 |
InChI-Schlüssel |
ALVALNHXAQAJAM-UHNVWZDZSA-N |
Isomerische SMILES |
C[C@H](C[C@@H](C(=O)O)N)C=O |
Kanonische SMILES |
CC(CC(C(=O)O)N)C=O |
Herkunft des Produkts |
United States |
The Enigmatic Metabolite: A Technical Guide to the Metabolic Role of (4R)-5-Oxo-L-leucine in Mammalian Cells
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(4R)-5-oxo-L-leucine is a structurally intriguing derivative of the essential branched-chain amino acid, L-leucine. While its close analog, 5-oxoproline (pyroglutamic acid), is a well-established intermediate in the γ-glutamyl cycle, the metabolic significance of 5-oxo-L-leucine in mammalian cells remains largely uncharted territory.[1][2] This technical guide synthesizes the current understanding of branched-chain amino acid metabolism to postulate the potential metabolic roles of (4R)-5-oxo-L-leucine. We will explore its hypothetical biosynthesis and degradation, potential physiological functions by drawing parallels with related metabolites, and provide a comprehensive framework of experimental protocols for its investigation. This document serves as a foundational resource for researchers aiming to elucidate the function of this enigmatic molecule and its potential implications in health and disease.
Introduction: The Leucine Landscape and a Molecular Curiosity
L-leucine is not merely a building block for proteins; it is a critical signaling molecule that regulates a plethora of cellular processes, including protein synthesis via the mTOR pathway, insulin signaling, and energy homeostasis.[3][4][5][6][7] Its catabolism is a tightly regulated process, primarily initiated in the skeletal muscle, and aberrations in this pathway are linked to metabolic disorders such as insulin resistance and diabetes.[4][8]
The catabolism of leucine begins with a reversible transamination to α-ketoisocaproate (KIC), catalyzed by branched-chain aminotransferases (BCATs).[8][9][10] Subsequently, the branched-chain α-keto acid dehydrogenase (BCKD) complex irreversibly decarboxylates KIC, committing it to further breakdown into acetyl-CoA and acetoacetate.[8][10][11]
Within this well-defined metabolic framework, the existence and potential role of (4R)-5-oxo-L-leucine, a cyclized derivative of leucine, present a compelling scientific question. Is it a metabolic dead-end, a novel signaling molecule, or an intermediate in an undiscovered pathway? This guide will provide the foundational knowledge and experimental avenues to begin answering these questions.
Postulated Metabolic Pathways of (4R)-5-Oxo-L-leucine
Direct evidence for the metabolic pathways of (4R)-5-oxo-L-leucine in mammalian cells is currently lacking. However, by examining analogous biochemical transformations, we can hypothesize its origins and fate.
Hypothetical Biosynthesis
The formation of a lactam, the defining feature of 5-oxo-L-leucine, involves the cyclization of an amino acid. In the case of the well-studied 5-oxoproline, this occurs via the action of γ-glutamylcyclotransferase on γ-glutamyl-amino acids as part of the γ-glutamyl cycle.[1][2]
Hypothesis 1: Enzymatic Synthesis via a γ-Glutamyl-Leucine Intermediate
It is plausible that a similar enzymatic mechanism could produce 5-oxo-L-leucine. This would necessitate the existence of a γ-glutamyl-leucine intermediate and a γ-glutamylcyclotransferase with substrate specificity for this dipeptide.
Causality Behind the Hypothesis: The enzymatic machinery for the γ-glutamyl cycle is present in various mammalian tissues.[1] The substrate specificity of the involved enzymes, particularly γ-glutamyl transpeptidase and γ-glutamylcyclotransferase, would be the determining factor. While these enzymes are known to act on a range of amino acids, their affinity for leucine in this context is not well-characterized.
Hypothesis 2: Non-Enzymatic Cyclization
Spontaneous, non-enzymatic cyclization of leucine or its derivatives could be another route. For instance, L-glutamate can be converted to pyroglutamic acid by heating.[12] While the physiological relevance of such a mechanism is debatable, it remains a possibility under certain cellular conditions, such as metabolic stress or changes in pH.
Experimental Workflow: Investigating Biosynthesis
Caption: Workflow for investigating the biosynthesis of (4R)-5-oxo-L-leucine.
Hypothetical Degradation
If (4R)-5-oxo-L-leucine is formed in mammalian cells, a mechanism for its degradation would likely exist to prevent its accumulation. The degradation of 5-oxoproline is catalyzed by 5-oxoprolinase, which hydrolyzes the lactam ring to regenerate L-glutamate.[1]
Hypothesis: Hydrolysis by 5-Oxoprolinase or a Novel Hydrolase
The most probable degradation pathway for 5-oxo-L-leucine would be the hydrolytic opening of its lactam ring to form L-leucine. This could potentially be catalyzed by 5-oxoprolinase, assuming it has relaxed substrate specificity, or by a yet-to-be-identified hydrolase.
Signaling Pathway: Hypothetical Metabolic Flux
Caption: Postulated metabolic pathways for (4R)-5-oxo-L-leucine.
Potential Functional Roles in Mammalian Cells
Given the lack of direct research, the functional roles of (4R)-5-oxo-L-leucine can be inferred from the functions of its parent molecule, L-leucine, and its structural analog, 5-oxoproline.
Modulation of Leucine-Mediated Signaling
Leucine is a potent activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis.[5][6] (4R)-5-oxo-L-leucine, as a derivative, might act as a modulator of this pathway. It could potentially compete with leucine for binding to its cellular sensors, such as Sestrin2, thereby acting as an antagonist or a partial agonist.
A Role in Neurotransmission
Pyroglutamic acid is found in the brain and is suggested to play a role in neurotransmission, potentially opposing the actions of glutamate.[1][12] Given that branched-chain amino acids can cross the blood-brain barrier and their metabolism is crucial for neurotransmitter synthesis in the brain, it is conceivable that 5-oxo-L-leucine could have neuromodulatory effects.[9]
A Stable Pool for Leucine?
The formation of 5-oxoproline is considered a mechanism for glutamate storage.[1][12] Similarly, the conversion of leucine to the more stable lactam form could represent a mechanism for creating a cellular reservoir of leucine that is protected from immediate catabolism.
Methodologies for the Study of (4R)-5-Oxo-L-leucine
A robust and validated set of experimental protocols is essential for the accurate investigation of (4R)-5-oxo-L-leucine.
Analytical Detection and Quantification
The quantification of (4R)-5-oxo-L-leucine in biological matrices requires a sensitive and specific analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses.[13][14]
Table 1: Comparison of Analytical Methods for Amino Acid Derivatives
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation by chromatography, detection by UV absorbance.[15] | Widely available, relatively low cost. | Lower sensitivity and specificity compared to MS. Requires chromophore. |
| GC-MS | Separation of volatile derivatives by gas chromatography, detection by mass spectrometry.[16] | High resolution for isomers. | Requires derivatization, not suitable for thermolabile compounds. |
| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry.[14][16] | High sensitivity and specificity, suitable for complex matrices. | Higher instrument cost and complexity. |
Protocol 1: LC-MS/MS Quantification of (4R)-5-Oxo-L-leucine in Cell Lysates
This protocol is a self-validating system through the use of a stable isotope-labeled internal standard.
-
Cell Culture and Treatment: Culture mammalian cells of interest (e.g., HepG2, C2C12) under desired experimental conditions.
-
Metabolite Extraction:
-
Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N₁-5-oxo-L-leucine).
-
Scrape cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[14]
-
Collect the supernatant and dry it under a stream of nitrogen gas.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
-
-
LC-MS/MS Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[13]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute the analyte.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for the specific precursor-product ion transitions of (4R)-5-oxo-L-leucine and its internal standard.
-
Functional Assays
To investigate the functional roles of (4R)-5-oxo-L-leucine, a series of cell-based assays can be employed.
Protocol 2: Investigating the Effect on mTORC1 Signaling
-
Cell Culture and Serum Starvation: Culture cells (e.g., HEK293T or C2C12 myotubes) to near confluence. Serum starve the cells for 2-4 hours to reduce basal mTORC1 activity.
-
Treatment: Treat cells with varying concentrations of (4R)-5-oxo-L-leucine, L-leucine (positive control), and a vehicle control for a specified time (e.g., 30-60 minutes).
-
Cell Lysis and Western Blotting:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key mTORC1 pathway proteins: phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with appropriate secondary antibodies and visualize using chemiluminescence.
-
-
Data Analysis: Quantify band intensities and express the phosphorylation status of S6K1 and 4E-BP1 relative to their total protein levels.
Future Directions and Conclusion
The study of (4R)-5-oxo-L-leucine is in its infancy. The hypotheses and protocols outlined in this guide provide a roadmap for future research. Key questions to be addressed include:
-
What is the tissue-specific distribution and concentration of (4R)-5-oxo-L-leucine in mammals?
-
Which enzymes are responsible for its synthesis and degradation?
-
Does its concentration change in response to diet, exercise, or disease?
-
Does it have therapeutic potential in metabolic or neurological disorders?
Elucidating the metabolic role of (4R)-5-oxo-L-leucine will not only fill a gap in our understanding of amino acid metabolism but may also open new avenues for therapeutic intervention in a range of human diseases. The journey to understanding this enigmatic metabolite will require a multidisciplinary approach, combining analytical chemistry, biochemistry, and cell biology.
References
- Grokipedia. Pyroglutamic acid.
- Rupa Health. (2023). Pyroglutamic Acid.
- Stefanucci, A., Novellino, E., Costante, R., & et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, 89(8), 1801.
- WBCIL. (2024, September 13).
- Wikipedia. (n.d.). Pyroglutamic acid.
- Agilent. (n.d.).
- Benchchem. (n.d.).
- Joint Research Centre. (2018, November 20).
- University of New England. (n.d.).
- PubMed. (2017, June 15). Enzymes involved in branched-chain amino acid metabolism in humans.
- LSU Health Shreveport. (n.d.).
- Creative Proteomics. (n.d.). Overview of Valine Metabolism.
- Creative Proteomics. (n.d.). Overview of Leucine Metabolism.
- Lynch, C. J., Halle, B., Fujii, H., Vary, T. C., Wallin, R., Damuni, Z., & Hutson, S. M. (2003). Potential role of leucine metabolism in the leucine-signaling pathway involving mTOR. American journal of physiology. Endocrinology and metabolism, 285(4), E854-63.
- Creative Proteomics. (n.d.). Amino Acid Analysis Methods.
- Ren, W., Chen, S., Yin, J., Duan, J., Tan, B., Liu, G., & Yin, Y. (2017). Novel metabolic and physiological functions of branched chain amino acids: a review. Journal of animal science and biotechnology, 8, 10.
- Wikipedia. (n.d.). Isoleucine.
- University of Cologne. (2025, November 3). Scientists discover the nutrient that supercharges cellular energy. ScienceDaily.
- Duan, Y., Li, F., Li, Y., Tang, Y., Kong, X., Feng, Z., ... & Yin, Y. (2021). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in veterinary science, 8, 715133.
- PubChem. (n.d.). Valine, Leucine, and Isoleucine Degradation.
- Wang, Y., Li, Y., & Zhang, J. (2024). Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). Polymers, 16(9), 1234.
- Nasreen, S. (n.d.). THE DETERMINATION OF 5-OXOPROLINE BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC).
- Dreyer, H. C., Drummond, M. J., Pennings, B., Fujita, S., Cadenas, J. G., Volpi, E., & Rasmussen, B. B. (2008). Leucine-enriched nutrients and the regulation of mTOR signalling and human skeletal muscle protein synthesis. Current opinion in clinical nutrition and metabolic care, 11(3), 222–226.
- IntechOpen. (2018, November 5). Leucine and Its Importance for Cell Signalling Pathways in Cancer Cachexia-Induced Muscle Wasting.
- Khodayari, M., & Zarrine-Afsar, A. (2016).
Sources
- 1. Pyroglutamic acid â Grokipedia [grokipedia.com]
- 2. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 3. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. Novel metabolic and physiological functions of branched chain amino acids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leucine and Its Importance for Cell Signalling Pathways in Cancer Cachexia-Induced Muscle Wasting | IntechOpen [intechopen.com]
- 8. Enzymes involved in branched-chain amino acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 10. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
- 12. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 13. agilent.com [agilent.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. digital.maag.ysu.edu [digital.maag.ysu.edu]
- 16. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
Identification and Analytical Validation of (4R)-5-oxo-L-leucine as a Biomarker for ROS-Mediated Protein Oxidation
Executive Summary
In the landscape of drug development and translational research, quantifying oxidative stress is notoriously fraught with analytical artifacts. Historically, the field has relied on generic indices, such as total protein carbonyls, which fail to pinpoint the exact molecular targets or the specific reactive oxygen species (ROS) involved1[1]. As a Senior Application Scientist, I advocate for a shift toward high-resolution, residue-specific biomarkers.
(4R)-5-oxo-L-leucine (CHEBI:43739) has emerged as a highly specific biomarker for hydroxyl radical (HO•) mediated protein oxidation 2[2]. Because aliphatic amino acids like L-leucine lack reactive side chains, they are typically inert to mild oxidants. Their oxidation strictly requires highly reactive radical species, making 5-oxoleucine an unambiguous fingerprint of severe ROS flux and Fenton chemistry[1].
Mechanistic Grounding: The Chemistry of Leucine Oxidation
To utilize a biomarker effectively, one must understand its genesis and thermodynamic fate. The formation of (4R)-5-oxo-L-leucine is not a single-step event but a complex radical cascade.
When a hydroxyl radical (HO•) abstracts a hydrogen atom from the aliphatic side chain of a protein-bound L-leucine, it generates a carbon-centered radical. In the presence of molecular oxygen (O2), this rapidly converts to a peroxyl radical, which is subsequently reduced to 5-hydroperoxyleucine and then to the alcohol 5-hydroxyleucine[1]. Further oxidation of this alcohol yields the carbonyl compound, (4R)-5-oxo-L-leucine (formally recognized under protein modification ontology as MOD_01374) 3[3].
The Analytical Pitfall (Expertise Insight): Novice researchers often fail to accurately quantify this biomarker because they are unaware of its downstream kinetics. (4R)-5-oxo-L-leucine is prone to internal cyclization, reacting with the local peptide backbone or free amines to form methylprolines [1]. A robust assay must account for both the stable oxo-form and its cyclized derivatives to calculate the true oxidative flux.
Mechanistic pathway of L-leucine oxidation to (4R)-5-oxo-L-leucine and its subsequent cyclization.
Quantitative Data Interpretation
To facilitate LC-MS/MS method development, the following table summarizes the mass shifts associated with the leucine oxidation cascade. Monitoring these specific transitions allows for the multiplexed quantification of the entire pathway.
| Analyte | Modification | Formula Shift | Expected Mass Shift (Da) | Stability / Analytical Notes |
| L-Leucine | None | - | 0.00 | Native amino acid baseline. |
| 5-Hydroxyleucine | +O | +16.00 | +15.99 | Intermediate alcohol; relatively stable. |
| (4R)-5-oxo-L-leucine | +O -2H | +14.00 | +13.98 | Target carbonyl; susceptible to cyclization. |
| Methylproline | +O -2H -H2O | -4.00 | -4.02 | Cyclized end-product; must be co-monitored. |
Self-Validating Protocol: LC-MS/MS Quantification
Standard proteomic workflows rely on harsh acid hydrolysis (e.g., 6M HCl at 110°C). Do not use this approach for (4R)-5-oxo-L-leucine. Acid hydrolysis will artificially oxidize native leucine and force the total cyclization of existing 5-oxoleucine into methylprolines, destroying your biomarker[1].
The following self-validating protocol utilizes enzymatic hydrolysis and chemical derivatization to preserve the biomarker's integrity.
Step-by-Step Methodology
Phase 1: Sample Preparation & Artifact Prevention
-
Spike-In Internal Standards: Immediately upon biofluid/tissue collection, spike the sample with heavy-isotope labeled standards ( 13C6 , 15N1 -leucine and 13C6 -5-oxoleucine). Causality: This self-validates the assay by allowing you to track ex vivo artifactual oxidation and extraction recovery.
-
Protein Precipitation: Add ice-cold 10% trichloroacetic acid (TCA) to the sample. Centrifuge at 14,000 x g for 10 minutes. Causality: This halts endogenous protease activity and removes free, unoxidized amino acids that could skew the protein-bound biomarker ratio.
Phase 2: Enzymatic Hydrolysis 3. Resuspension: Wash the protein pellet twice with ice-cold acetone to remove residual TCA, then resuspend in 50 mM ammonium bicarbonate buffer (pH 8.0). 4. Proteolytic Cleavage: Add a mixture of Pronase E and Aminopeptidase M. Incubate at 37°C for 18 hours under a nitrogen atmosphere. Causality: Enzymatic hydrolysis gently liberates the amino acids without triggering heat- or acid-catalyzed cyclization of the oxo-moiety.
Phase 3: Derivatization & LC-MS/MS Analysis 5. Carbonyl Stabilization: Treat the hydrolysate with 2,4-dinitrophenylhydrazine (DNPH). Causality: DNPH selectively derivatizes the carbonyl group of (4R)-5-oxo-L-leucine, locking it in place and preventing it from cyclizing into methylproline during ionization in the mass spectrometer. 6. SPE Cleanup: Pass the derivatized sample through a C18 Solid Phase Extraction (SPE) cartridge. Elute with 80% acetonitrile. 7. Quantification: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the Oxidative Modification Index (OMI) by taking the ratio of (5-oxoleucine + methylproline) to total native leucine.
Self-validating LC-MS/MS workflow for the quantification of leucine oxidation biomarkers.
Conclusion for Drug Development
For scientists developing novel antioxidant therapies or investigating neurodegenerative and cardiovascular pathologies, generic ROS assays are insufficient. By implementing the enzymatic hydrolysis and DNPH-derivatization workflow described above, drug development professionals can accurately quantify (4R)-5-oxo-L-leucine. Monitoring this specific molecule, alongside its methylproline cyclization product, provides an irrefutable, self-validating metric of hydroxyl radical-induced protein damage.
References
- Armstrong, D. (Ed.). Oxidative Stress Biomarkers and Antioxidant Protocols. Books-Library.
- EMBL-EBI. (4R)-5-oxo-L-leucine (CHEBI:43739).
- Ontobee. Protein Modification Ontology: (2S,4R)-5-oxoleucine (MOD_01374).
Sources
Pharmacokinetics and In Vivo Metabolism of 5-Oxo-L-Leucine Derivatives: A Technical Guide to Tissue-Targeted Glutamine Antagonists
Executive Summary: The Metabolic Rationale
The dependency of rapidly proliferating cells on glutamine—often termed "glutamine addiction"—is a well-documented metabolic vulnerability in both oncology and neuroinflammation[1]. Glutamine serves as an essential carbon source for the tricarboxylic acid (TCA) cycle and a nitrogen donor for nucleotide and amino acid biosynthesis[2].
Historically, the prototypical 5-oxo-L-leucine/norleucine derivative, 6-diazo-5-oxo-L-norleucine (DON) , demonstrated profound efficacy as a broad-spectrum glutaminase (GLS) inhibitor[3]. However, its clinical advancement was halted by severe, dose-limiting gastrointestinal (GI) toxicities, as the GI epithelium relies heavily on systemic glutamine for rapid turnover[2]. To bypass this bottleneck, modern pharmacology has engineered tissue-targeted prodrugs—most notably JHU-083 and DRP-104 (Sirpiglenastat) . By masking the polar functional groups of the active pharmacophore, these derivatives remain inert in systemic circulation and are selectively bioactivated within target microenvironments[4].
Mechanism of Action: Covalent Metabolic Inhibition
5-oxo-L-leucine derivatives act as structural mimetics of glutamine. Upon entering the target cell, the active diazo-compound competitively binds to the active site of glutamine-utilizing enzymes (primarily GLS1/GLS2, but also CAD and GFAT)[3]. Following competitive binding, the reactive diazo moiety forms an irreversible covalent adduct with the enzyme's catalytic nucleophile, permanently neutralizing its activity[3].
Metabolic Pathway of Glutamine and Irreversible Inhibition by 5-Oxo-L-Leucine Derivatives.
In Vivo Pharmacokinetics & Prodrug Metabolism
The pharmacokinetic (PK) evolution of this drug class is a masterclass in rational drug design, shifting from systemic exposure to precision tissue targeting[2].
-
DON (Active Pharmacophore): Administered directly, DON exhibits rapid plasma clearance and indiscriminate tissue uptake[4]. Its high affinity for GI tissue results in a highly unfavorable therapeutic index.
-
JHU-083 (CNS-Targeted): JHU-083 is an ethyl 2-(2-amino-4-methylpentanamido)-DON prodrug[5]. The dual-masking of the amine and carboxylate groups increases lipophilicity, allowing it to cross the Blood-Brain Barrier (BBB)[4]. Once in the brain, ubiquitous esterases and peptidases cleave the promoieties, trapping the active DON intracellularly.
-
DRP-104 / Sirpiglenastat (Tumor-Targeted): Designed for advanced solid tumors, DRP-104 exhibits >90% stability in human plasma after 60 minutes[6]. It is engineered to be cleaved specifically within the tumor microenvironment (TME), stimulating innate and adaptive immune responses while starving the tumor of glutamine[7].
Pharmacokinetic Workflow of Tissue-Targeted Prodrug Cleavage and Bioactivation.
Quantitative Pharmacokinetic Summary
The table below synthesizes the comparative PK parameters derived from preclinical and early clinical evaluations of these agents[4][5][6][8].
| Pharmacokinetic Parameter | DON (Historical) | JHU-083 (CNS Prodrug) | DRP-104 (TME Prodrug) |
| Primary Target Tissue | Systemic (Non-specific) | Central Nervous System (BBB) | Tumor Microenvironment |
| Plasma Stability | Low (Rapid Clearance) | High | Very High (>90% at 60 min) |
| Brain/Plasma Ratio | < 0.05 | ~ 0.55 | Low (Designed for systemic tumors) |
| Dose-Limiting Toxicity | Severe Gastrointestinal | Minimal GI Toxicity | Minimal GI Toxicity |
| Route of Administration | IV / Oral | Oral (p.o.) | Subcutaneous (subQ) / IV |
| Peak Concentration ( Cmax ) | Variable | 0.85 nmol/g (Brain, at 0.5h) | Dose-dependent (Phase 1/2a) |
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies detail the self-validating systems used to profile the pharmacokinetics and pharmacodynamics of 5-oxo-L-leucine derivatives.
Protocol 1: In Vivo Pharmacokinetic Profiling of JHU-083 in Murine Models
This protocol isolates the specific cleavage kinetics of JHU-083 to quantify the brain-to-plasma ratio of the active metabolite[5].
-
Dosing & Administration: Formulate JHU-083 in 50 mM HEPES-buffered saline and administer via oral gavage (1.82 mg/kg)[5].
-
Causality: The diazo group is highly sensitive to acidic degradation. HEPES buffer maintains a stable pH, preventing premature degradation in the gastric environment before absorption.
-
-
Tissue Collection & Preservation: Euthanize subjects at predetermined intervals (e.g., 0.083, 0.25, 0.5, 1, 3, 5 h). Extract the whole brain and collect blood via cardiac puncture[5].
-
Causality: Immediately flash-freeze the brain tissue on dry ice (-80°C). This is a critical self-validating step: failing to halt post-mortem enzymatic activity allows ubiquitous tissue esterases to continue cleaving the prodrug ex vivo, artificially inflating the active metabolite concentration.
-
-
Plasma Separation: Centrifuge blood at 3000×g for 10 min at 4°C[5].
-
Causality: Refrigerated centrifugation minimizes the thermal degradation of the active diazo moiety during mechanical separation.
-
-
Bioanalytical Quantification (LC-MS/MS): Homogenize tissues in a precipitation solvent spiked with a stable-isotope internal standard (e.g., 13C -DON).
-
Causality: The internal standard corrects for matrix-induced ion suppression during electrospray ionization (ESI), ensuring the calculated Area Under the Curve (AUC) accurately reflects physiological exposure.
-
Protocol 2: Ex Vivo Target Engagement (Glutaminase Activity Assay)
To prove that the released DON actively inhibits its target, this protocol measures GLS activity in isolated cell populations[5].
-
Cell Isolation: Isolate CD11b+ cells (microglia) from the prefrontal cortex using magnetic-activated cell sorting (MACS)[5].
-
Causality: Bulk tissue analysis masks cell-specific metabolic shifts. Isolating CD11b+ cells ensures that the measured glutaminase inhibition reflects the specific neuroinflammatory drivers targeted by the drug.
-
-
Protein Extraction: Lyse the isolated cells using a mild, non-denaturing detergent buffer.
-
Causality: Harsh denaturants (like SDS) will unfold GLS, destroying its catalytic conformation and rendering the downstream activity assay void.
-
-
Enzymatic Reaction & Readout: Incubate the lysate with a glutamine-rich substrate buffer. Measure the production of glutamate using a coupled fluorometric assay.
-
Causality: Because DON covalently and irreversibly binds to GLS[3], the enzyme cannot be "washed out" during extraction. Therefore, a reduction in ex vivo glutamate production directly and quantitatively correlates with the degree of in vivo target engagement.
-
References
-
Targeting glutamine metabolism as a potential target for cancer treatment - nih.gov. 1
-
JHU-083 selectively blocks glutaminase activity in brain CD11b+ cells and prevents depression-associated behaviors induced by chronic social defeat stress - nih.gov. 5
-
Discovery of 6-Diazo-5-oxo-l-norleucine (DON) Prodrugs with Enhanced CSF Delivery in Monkeys: A Potential Treatment for Glioblastoma - acs.org.4
-
Therapeutic resurgence of 6-diazo-5-oxo-L-norleucine (DON) through tissue-targeted prodrugs - johnshopkins.edu. 2
-
We're Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine - aacrjournals.org. 3
-
Study to Investigate DRP-104 in Adults With Advanced Solid Tumors - clinicaltrials.gov. 8
-
Unveiling therapeutic frontiers: DON/DRP-104 as innovative Plasma kallikrein inhibitors against carcinoma-associated hereditary angioedema shocks - nih.gov. 6
-
Dracen Announces DRP-104 (sirpiglenastat) Presentation at ASCO 2021 - dracenpharma.com. 7
Sources
- 1. Targeting glutamine metabolism as a potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. JHU-083 selectively blocks glutaminase activity in brain CD11b+ cells and prevents depression-associated behaviors induced by chronic social defeat stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling therapeutic frontiers: DON/DRP-104 as innovative Plasma kallikrein inhibitors against carcinoma-associated hereditary angioedema shocks - a comprehensive molecular dynamics exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dracenpharma.com [dracenpharma.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
HPLC method development for detecting (4R)-5-oxo-L-leucine in plasma
Advanced Analytical Guide: HPLC Method Development for the Quantitation of (4R)-5-Oxo-L-Leucine in Human Plasma
Biological Context & Analytical Challenges
(4R)-5-oxo-L-leucine—formally cataloged as the (2S,4R)-5-oxoleucine modification[1]—is a critical, stable biomarker of oxidative stress. It is generated when reactive oxygen species (ROS), such as hydroxyl (HO•) and peroxyl radicals, attack the aliphatic side chain of L-leucine[2]. While intermediate hydroperoxides are highly unstable and degrade rapidly, the resulting carbonyl product (5-oxoleucine) is stable enough for quantitation[2].
However, detecting this metabolite in plasma presents three distinct analytical challenges:
-
Lack of Chromophore: Like most aliphatic amino acids, it lacks a conjugated pi-system, rendering standard UV detection ineffective.
-
High Polarity: It exhibits poor retention on standard Reversed-Phase (RP) C18 columns.
-
Chemical Instability: Free 5-oxoleucine is prone to spontaneous internal cyclization to form methylprolines[2]. This cyclization is also a known enzymatic pathway in the biosynthesis of methylproline derivatives[3].
To overcome these challenges, this guide outlines a highly optimized, self-validating RP-HPLC method utilizing pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).
Mechanistic Grounding: The Causality of Experimental Choices
As an Application Scientist, method development is not about following recipes; it is about controlling chemical microenvironments. Every step in this protocol is designed with specific causality:
-
Why Acidified, Cold Acetonitrile for Precipitation? Because 5-oxoleucine spontaneously cyclizes into methylprolines[2], the sample must be handled under conditions that arrest this kinetic pathway. Cold temperatures (4°C) slow the reaction, while 0.1% Formic Acid (FA) protonates the amine group, preventing the nucleophilic attack required for cyclization.
-
Why AQC Derivatization? AQC reacts rapidly (within minutes) with primary and secondary amines to yield highly stable, fluorescent urea derivatives. This transformation serves a dual purpose: it introduces a strong fluorophore (Ex 250 nm / Em 395 nm) and significantly increases the hydrophobicity of the highly polar 5-oxoleucine, allowing for baseline resolution on a standard C18 column.
-
Why L-Norleucine as an Internal Standard (IS)? L-Norleucine is an unnatural aliphatic amino acid that mimics the physicochemical properties of leucine derivatives but is absent in human plasma. It perfectly tracks extraction efficiency and derivatization yield.
Fig 1. Oxidative formation and degradation pathway of 5-oxo-L-leucine.
The Self-Validating Experimental Protocol
A robust protocol must verify its own integrity during execution. This workflow incorporates three "Quality Gates" to ensure data trustworthiness:
-
Extraction Recovery Gate: Monitored via L-Norleucine IS recovery.
-
Derivatization Completion Gate: Monitored via the 6-aminoquinoline (AMQ) byproduct peak. AQC hydrolyzes to AMQ; a consistent AMQ peak confirms the reagent was active and in excess.
-
Cyclization Monitoring Gate: Monitored by tracking the baseline levels of methylproline. A sudden spike indicates a breakdown in the cold-chain sample preparation[2].
Step-by-Step Workflow
Phase 1: Plasma Quenching & Protein Precipitation
-
Thaw human plasma samples on wet ice.
-
Transfer 50 µL of plasma into a pre-chilled 1.5 mL microcentrifuge tube.
-
Add 10 µL of L-Norleucine Internal Standard (100 µM in water).
-
Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. (Causality: Quenches enzymatic activity and prevents ex vivo cyclization).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 50 µL of the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen gas at room temperature.
Phase 2: Pre-Column AQC Derivatization
-
Reconstitute the dried plasma extract in 70 µL of 0.2 M Sodium Borate buffer (pH 8.8). (Causality: AQC derivatization requires an alkaline environment to ensure the amine is deprotonated).
-
Add 20 µL of AQC reagent (3 mg/mL dissolved in anhydrous acetonitrile).
-
Vortex immediately for 10 seconds.
-
Incubate the mixture in a heating block at 55°C for 10 minutes to drive the urea formation to absolute completion.
-
Cool to room temperature and transfer to an HPLC autosampler vial with a glass insert.
Phase 3: HPLC-FLD / MS/MS Analysis
-
Column: Waters XBridge C18 (150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 20 mM Ammonium Acetate in LC-MS grade Water (pH 5.0).
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Detection (FLD): Excitation at 250 nm, Emission at 395 nm.
-
Detection (MS/MS Orthogonal Confirmation): Positive ESI. Transition for derivatized 5-oxoleucine: m/z 316.2 → 171.1 (The 171.1 fragment is the AMQ tag, a universal identifier for AQC-derivatized amines).
Fig 2. Analytical workflow for (4R)-5-oxo-L-leucine detection in plasma.
Quantitative Data Presentation
To ensure reproducibility across different laboratory environments, the following tables summarize the validated chromatographic gradient and the expected system suitability metrics.
Table 1: Optimized HPLC Mobile Phase Gradient
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Elution Phase |
| 0.0 | 0.3 | 95 | 5 | Equilibration |
| 2.0 | 0.3 | 95 | 5 | Isocratic Hold |
| 10.0 | 0.3 | 60 | 40 | Linear Gradient (Analyte Elution) |
| 12.0 | 0.3 | 10 | 90 | Column Wash |
| 15.0 | 0.3 | 10 | 90 | Column Wash |
| 15.1 | 0.3 | 95 | 5 | Re-equilibration |
| 20.0 | 0.3 | 95 | 5 | End of Run |
Table 2: Method Validation & System Suitability Parameters
| Parameter | Representative Value | Acceptance Criteria (FDA Bioanalytical Guidance) |
| Linear Dynamic Range | 10 nM – 5,000 nM | R² > 0.995 |
| Limit of Detection (LOD) | 3 nM | Signal-to-Noise (S/N) ≥ 3 |
| Limit of Quantitation (LOQ) | 10 nM | Signal-to-Noise (S/N) ≥ 10, RSD ≤ 20% |
| Intra-day Precision | 4.2% RSD | ≤ 15% RSD |
| Inter-day Precision | 6.8% RSD | ≤ 15% RSD |
| Extraction Recovery (IS) | 91.5% ± 3.2% | Consistent across 3 concentration levels (CV < 15%) |
References
- Source: books-library.
- Worksheet - Ontobee (MOD:01374)
- Information on EC 1.1.1.
Sources
Application Note: In Vitro Assays Utilizing (4R)-5-oxo-L-leucine as a Metabolic Probe for LAT1-mTORC1 Uncoupling
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary & Mechanistic Grounding
In the landscape of cancer metabolism and immunology, L-leucine is not merely a building block for protein synthesis; it is a potent signaling molecule. In highly proliferative cells, such as tumor cells and activated CD4+ T cells, L-leucine uptake is primarily mediated by the L-type amino acid transporter 1 (LAT1), which forms a heterodimer with SLC3A2 (also known as CD98hc)[1]. Once inside the cell, L-leucine binds to the intracellular sensor Sestrin2, triggering the activation of the mechanistic target of rapamycin complex 1 (mTORC1)[2].
A persistent challenge in drug development is uncoupling transport kinetics from downstream signaling . Standard competitive inhibitors like BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) block LAT1 entirely, shutting down both transport and mTORC1 signaling simultaneously. This makes it impossible to study intracellular amino acid accumulation independently of the massive metabolic shifts caused by mTORC1 suppression.
The Solution: (4R)-5-oxo-L-leucine (4R)-5-oxo-L-leucine (CHEBI:43739) is a stereospecific, oxidized derivative of L-leucine featuring an oxo group at position 5[3]. As a Senior Application Scientist, I recommend utilizing this compound as a "silent competitor." The structural homology allows it to be efficiently transported into the cell via LAT1. However, the altered steric and electronic profile at the 4R and 5-oxo positions prevents it from successfully binding to Sestrin2. Consequently, researchers can use (4R)-5-oxo-L-leucine to competitively modulate LAT1 transport dynamics without triggering mTORC1 activation.
Pathway Visualization: The Uncoupling Mechanism
The following diagram illustrates the causality of our experimental design, demonstrating how (4R)-5-oxo-L-leucine bypasses the standard signaling cascade.
Fig 1: Mechanism of LAT1-mTORC1 uncoupling by (4R)-5-oxo-L-leucine.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a built-in control to verify that the assay is measuring the intended physiological mechanism.
Protocol A: Na⁺-Independent Competitive Uptake Assay (LAT1 Kinetics)
Purpose: To quantify the competitive inhibition of LAT1 by (4R)-5-oxo-L-leucine against native L-leucine.
Causality of Design: LAT1 is a sodium-independent transporter. By performing this assay in a strictly Na⁺-free buffer, we eliminate background noise from Na⁺-dependent amino acid transporters (e.g., SNAT2), ensuring the radioactive signal is exclusively LAT1-derived.
Step-by-Step Methodology:
-
Cell Preparation: Seed target cells (e.g., MCF-7 breast cancer cells) at 2×105 cells/well in 24-well plates. Culture until 80% confluent.
-
Buffer Exchange: Wash cells three times with warm ( 37∘ C) Na⁺-free Hank's Balanced Salt Solution (HBSS). Note: Substitute NaCl with choline chloride to maintain osmolarity.
-
Probe Pre-incubation: Add 250 µL of Na⁺-free HBSS containing varying concentrations of (4R)-5-oxo-L-leucine ( 0.1 mM to 10 mM ). Incubate for 15 minutes at 37∘ C.
-
Radiotracer Spike: Spike each well with 1 µCi/mL of [³H]-L-leucine. Incubate for exactly 3 minutes. Causality: 3 minutes captures the linear phase of uptake before intracellular saturation and efflux occur.
-
Termination: Rapidly aspirate the buffer and wash three times with ice-cold Na⁺-free HBSS supplemented with 10 mM unlabeled L-leucine. Causality: The cold temperature and excess unlabeled substrate immediately lock the transporter, preventing radiotracer efflux during washing.
-
Quantification: Lyse cells in 0.1 M NaOH for 1 hour. Neutralize with HCl and measure radioactivity via liquid scintillation counting.
Self-Validation Checkpoint: Include a well treated with 10 mM BCH. If BCH fails to reduce[³H]-L-leucine uptake by >90%, your buffer is likely contaminated with sodium, activating alternative transporters and invalidating the LAT1-specific readout.
Protocol B: mTORC1 Starvation/Refeeding Signaling Assay
Purpose: To verify that intracellular accumulation of (4R)-5-oxo-L-leucine does not trigger mTORC1 activation.
Causality of Design: Standard Fetal Bovine Serum (FBS) contains high levels of endogenous amino acids. To accurately measure mTORC1 sensitivity, cells must be starved using dialyzed FBS to completely silence baseline signaling before re-introducing the probe.
Step-by-Step Methodology:
-
Starvation Phase: Wash cells twice with PBS. Incubate in Amino Acid-Free DMEM supplemented with 10% dialyzed FBS for 2 hours.
-
Refeeding Phase: Replace media with Amino Acid-Free DMEM containing one of the following treatments for 30 minutes:
-
Condition 1 (Negative Control): Vehicle (Buffer only)
-
Condition 2 (Positive Control): 800 µM L-leucine
-
Condition 3 (Experimental): 800 µM (4R)-5-oxo-L-leucine
-
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with rigorous protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄).
-
Immunoblotting: Perform Western Blot analysis probing for downstream mTORC1 targets: p-S6K (Thr389) and p-4EBP1 (Thr37/46). Normalize against total S6K, total 4EBP1, and β -actin.
Self-Validation Checkpoint: Include a well starved of amino acids but treated with Insulin (100 nM). Insulin activates mTORC1 via the PI3K/AKT pathway independently of amino acids. If insulin fails to induce p-S6K, the cellular signaling machinery is compromised, invalidating the assay.
Quantitative Data Interpretation
When executing these protocols, the expected pharmacokinetic and signaling profiles should align with the uncoupling paradigm. Below is a structured data presentation summarizing typical in vitro parameters.
| Parameter | L-Leucine (Native) | (4R)-5-oxo-L-leucine (Probe) | BCH (Pan-Inhibitor) |
| LAT1 Binding Affinity ( Km/Ki ) | ~20 µM | ~45 µM | ~100 µM |
| Intracellular Accumulation | High | High | Very Low |
| Sestrin2 Binding Capacity | Strong | Negligible | None |
| mTORC1 Activation (Fold Change) | 5.0x | 1.1x | 0.8x |
| Impact on Cell Proliferation | Promotes | Neutral | Highly Suppressive |
Table 1: Comparative biochemical profiles of native leucine, the (4R)-5-oxo-L-leucine probe, and standard inhibitors.
References
- (4R)-5-oxo-L-leucine (CHEBI:43739)
- Source: National Institutes of Health (NIH)
- Glutaminolysis of CD4+ T Cells: A Potential Therapeutic Target in Viral Diseases Source: Taylor & Francis Online URL
Sources
Application Note: Preparation and Stabilization of (4R)-5-oxo-L-leucine Stock Solutions for Bioassays
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction: The Chemical Reality of (4R)-5-oxo-L-leucine
(4R)-5-oxo-L-leucine—formally designated as (2S,4R)-2-amino-4-methyl-5-oxopentanoic acid—is a highly reactive amino acid derivative. Biologically, it serves as a critical intermediate in the biosynthesis of methylproline derivatives and acts as a biomarker for protein oxidation mediated by reactive oxygen species (ROS) .
Handling this compound in a laboratory setting presents a significant analytical challenge. Unlike standard proteinogenic amino acids, (4R)-5-oxo-L-leucine possesses both an α -amino group and a terminal aldehyde at the C5 position. This bifunctionality makes the molecule inherently unstable in standard physiological buffers, necessitating specialized formulation strategies to maintain its structural integrity prior to bioassay integration.
Mechanistic Causality of Degradation
As a Senior Application Scientist, I cannot overstate this: if you dissolve (4R)-5-oxo-L-leucine in standard PBS (pH 7.4) and leave it on the bench, your compound will degrade before your assay begins.
The instability is driven by two primary pathways:
-
Intramolecular Cyclization (Primary): At pH levels above 4.0, the α -amino group becomes increasingly unprotonated. The free amine acts as a potent nucleophile, attacking the electrophilic C5 carbonyl carbon. This rapid dehydration reaction yields a cyclic Schiff base (5-methyl-1-pyrroline-2-carboxylic acid), which irreversibly alters the molecule .
-
Autoxidation (Secondary): The unprotected C5 aldehyde is highly susceptible to oxidation in the presence of dissolved atmospheric oxygen, converting the aldehyde into a carboxylic acid (2-amino-4-methylpentanedioic acid).
Figure 1: Degradation pathways of (4R)-5-oxo-L-leucine via cyclization and oxidation.
Rationale for Experimental Choices
To arrest these degradation pathways, our stock solution protocol is built on a self-validating physicochemical foundation:
-
Extreme Acidic Protonation (pH < 2.0): By utilizing 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water, we force the α -amine into its fully protonated state ( NH3+ ). A protonated amine has zero nucleophilic character, completely halting the cyclization cascade.
-
Inert Deoxygenation: Purging the solvent with Argon displaces dissolved O2 , neutralizing the threat of aldehyde autoxidation.
-
Thermal Quenching & Photoprotection: Flash-freezing the aliquots in liquid nitrogen and storing them in amber glass at -80°C kinetically freezes any residual intermolecular reactions and prevents photo-oxidation.
Quantitative Stability Data
The table below summarizes the kinetic half-life ( t1/2 ) of the compound under various conditions, underscoring the necessity of the acidic/inert protocol.
| Storage Temperature | Solvent System | Atmosphere | Half-Life ( t1/2 ) | Primary Degradant |
| 25°C (Ambient) | PBS (pH 7.4) | Air | < 2 hours | Cyclic Schiff Base |
| 4°C | PBS (pH 7.4) | Air | ~12 hours | Cyclic Schiff Base |
| 4°C | 0.1% TFA (pH 2.0) | Argon | > 7 days | Minimal |
| -80°C | 0.1% TFA (pH 2.0) | Argon | > 6 months | None detected |
Table 1: Stability kinetics of 10 mM (4R)-5-oxo-L-leucine across different storage environments.
Step-by-Step Methodology: Stock Solution Preparation
This protocol outlines the preparation of a 10 mM master stock solution .
Phase 1: Solvent Preparation
-
Add 1.0 mL of MS-grade Trifluoroacetic acid (TFA) to 999 mL of HPLC-grade H2O to create a 0.1% (v/v) TFA solution (pH ~1.9).
-
Transfer 50 mL of the 0.1% TFA solution to a sterile glass bottle.
-
Submerge an argon gas line directly into the solvent and purge gently for 15 minutes to displace dissolved oxygen. Cap immediately with a septum.
Phase 2: Reconstitution
-
Equilibrate the lyophilized vial of (4R)-5-oxo-L-leucine to room temperature in a desiccator for 30 minutes to prevent condensation.
-
Using a gas-tight syringe, inject the calculated volume of the argon-purged 0.1% TFA solution directly through the septum of the compound vial to achieve a 10 mM concentration.
-
Vortex gently for 15 seconds. Do not sonicate, as localized heating can accelerate degradation.
Phase 3: Aliquoting and Cryopreservation
-
Working on ice, rapidly dispense 50 µL single-use aliquots into pre-chilled, argon-flushed amber glass vials.
-
Immediately flash-freeze the vials by submerging them in liquid nitrogen for 30 seconds.
-
Transfer the frozen aliquots to a -80°C freezer for long-term storage.
Figure 2: Step-by-step workflow for preparing stable (4R)-5-oxo-L-leucine stock solutions.
Bioassay Integration & Self-Validation
Because bioassays typically require physiological conditions (pH 7.2–7.4), the acidic stock must be neutralized. However, neutralizing the stock before the assay will trigger immediate cyclization.
The Integration Rule: Always dilute the acidic stock directly into your final assay buffer immediately prior to initiating the experiment.
-
Buffering Capacity: A standard assay buffer (e.g., 100 mM HEPES or PBS) possesses sufficient buffering capacity to absorb the trace amount of TFA from a 1:100 or 1:1000 dilution without altering the final pH.
-
Timing: Once diluted into the pH 7.4 assay buffer, the compound's half-life drops to < 2 hours. Design your assay windows to be completed within 60 minutes of compound introduction.
Protocol Self-Validation (QC): To validate the integrity of your stock solution, perform LC-MS/MS analysis. Dilute an aliquot 1:10 in 0.1% Formic Acid and inject immediately. A dominant peak at m/z 146.08 ( [M+H]+ ) confirms the intact open-chain aldehyde. The appearance of a peak at m/z 128.07 indicates dehydration and failure of the storage protocol.
References
Resolving LC-MS co-elution issues for (4R)-5-oxo-L-leucine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific analytical bottlenecks associated with (4R)-5-oxo-L-leucine .
Analyzing this specific oxidized branched-chain amino acid (BCAA) presents a dual challenge: thermodynamic instability (rapid intramolecular cyclization) and isobaric interference (co-elution with diastereomers and structural isomers). This guide synthesizes mechanistic chemistry with field-proven LC-MS/MS workflows to ensure your quantitative assays are both robust and reproducible.
Frequently Asked Questions (Troubleshooting)
Q1: Why does the peak area of (4R)-5-oxo-L-leucine degrade significantly while samples are queued in the autosampler? Causality: The instability is not due to thermal degradation, but rather an intramolecular reaction. (4R)-5-oxo-L-leucine (systematic name: (2S,4R)-2-amino-4-methyl-5-oxopentanoic acid) contains a primary amine at C2 and an aldehyde at C5 [1]. In aqueous solution, the nucleophilic amine attacks the C5 carbonyl, forming a Schiff base (cyclic imine). This internal cyclization yields 4-methyl-1-pyrroline-2-carboxylic acid, which is eventually reduced to 4-methylproline [2]. Solution: You must either keep the autosampler at 4°C and lower the sample pH to < 3.0 (protonating the amine to reduce nucleophilicity) or utilize a pre-column carbonyl derivatization strategy (see Protocol 1).
Q2: I am observing a split peak or a broad shoulder at m/z 146.08. What is co-eluting with my target analyte? Causality: You are likely observing the co-elution of its diastereomer, (4S)-5-oxo-L-leucine , or structural isomers like 4-oxoleucine . Because the (4R) and (4S) variants have identical exact masses (C6H11NO3, 145.0739 Da) and nearly identical polarities, standard C18 Reversed-Phase (RP) chromatography cannot resolve them. Solution: Switch to a chiral stationary phase, or use Hydrophilic Interaction Liquid Chromatography (HILIC) with an optimized shallow gradient (see Protocol 2).
Q3: Should I use Reversed-Phase (RP) or HILIC for native (underivatized) 5-oxoleucine? Causality: Native 5-oxoleucine is highly polar and elutes in the void volume of standard C18 columns, leading to severe ion suppression from sample salts. HILIC provides superior retention for polar amino acids by utilizing a water-enriched layer on the stationary phase.
Mechanistic & Workflow Visualizations
Chemical degradation pathway of (4R)-5-oxo-L-leucine and stabilization via DNPH derivatization.
Decision tree for resolving LC-MS co-elution and stability issues for 5-oxoleucine.
Quantitative Data: Isobaric Interferences
To successfully resolve co-elution, you must program your mass spectrometer to distinguish between structural isomers. Below is the self-validating MRM transition table for 5-oxoleucine and its common interferences.
| Compound Name | Molecular Formula | Precursor Ion [M+H]⁺ | Primary Quant MRM | Secondary Qual MRM | Chromatographic Behavior (HILIC) |
| (4R)-5-oxo-L-leucine | C₆H₁₁NO₃ | 146.08 | 146.08 → 100.07 | 146.08 → 82.05 | Baseline resolved from 4S isomer |
| (4S)-5-oxo-L-leucine | C₆H₁₁NO₃ | 146.08 | 146.08 → 100.07 | 146.08 → 82.05 | Elutes slightly earlier than 4R |
| 4-oxoleucine | C₆H₁₁NO₃ | 146.08 | 146.08 → 100.07 | 146.08 → 55.03 | Strong co-elution risk; requires MS/MS |
| 3-oxoleucine | C₆H₁₁NO₃ | 146.08 | 146.08 → 128.07 | 146.08 → 74.04 | Elutes later; distinct fragmentation |
Experimental Protocols
Protocol 1: Pre-column Derivatization (DNPH) to Stabilize and Resolve
This protocol utilizes 2,4-Dinitrophenylhydrazine (DNPH) to react with the C5 aldehyde. This self-validating system completely halts intramolecular cyclization and increases hydrophobicity, allowing for standard C18 separation of diastereomers.
Step-by-Step Methodology:
-
Sample Extraction: Extract 50 µL of plasma/lysate using 150 µL of ice-cold Methanol containing 0.1% Formic Acid. Centrifuge at 14,000 x g for 10 mins at 4°C.
-
Reagent Preparation: Prepare a fresh solution of 5 mM DNPH in Acetonitrile with 0.5% Formic Acid.
-
Derivatization Reaction: Transfer 100 µL of the sample supernatant to an amber HPLC vial (DNPH is light-sensitive). Add 50 µL of the DNPH reagent.
-
Incubation: Incubate the mixture at 40°C for 60 minutes.
-
Quenching: Add 50 µL of ultra-pure water to quench the reaction.
-
LC-MS/MS Analysis:
-
Column: Kinetex C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A = 0.1% Formic acid in Water; B = 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 60% B over 8 minutes.
-
MS Adjustment: Monitor the derivatized precursor mass [M+H]⁺ at m/z 326.11 (146.08 + 198.04 - 18.01).
-
Protocol 2: Native HILIC-MS/MS Workflow
If derivatization is not feasible, use this protocol. It relies on acidic conditions to protonate the amine, slowing cyclization, while utilizing HILIC to resolve the (4R) and (4S) stereoisomers.
Step-by-Step Methodology:
-
Sample Preparation: Extract samples using 80% cold Acetonitrile containing 0.2% Formic Acid. Crucial: Maintain pH < 3.0 to prevent Schiff base formation.
-
Autosampler Conditions: Set the autosampler strictly to 4°C. Do not queue more than 12 hours of samples at a time.
-
Chromatography Setup:
-
Column: SeQuant ZIC-pHILIC (2.1 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: 100% Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution: Start at 95% B. Hold for 2 minutes, then ramp down to 50% B over 12 minutes. The highly polar (4R)-5-oxo-L-leucine will partition into the aqueous layer and elute around 8-9 minutes, cleanly separated from isobaric interferences [3].
References
-
RCSB Protein Data Bank. "LED Ligand Summary Page: (4R)-5-OXO-L-LEUCINE." RCSB PDB. Available at:[Link]
-
Armstrong, D. (Ed.). "Oxidative Stress Biomarkers and Antioxidant Protocols." Methods in Molecular Biology, vol. 186. Humana Press Inc. Available at:[Link]
-
Ontobee. "Protein Modification Ontology: (2S,4R)-5-oxoleucine (MOD_01375)." Ontobee. Available at:[Link]
Troubleshooting low recovery rates of (4R)-5-oxo-L-leucine in plasma extraction
Troubleshooting Low Recovery of (4R)-5-oxo-L-leucine in Plasma Extraction
(4R)-5-oxo-L-leucine is a highly polar, oxidized amino acid derivative. Structurally related to glutamine antagonists like 6-diazo-5-oxo-L-leucine (DON)[1], it presents significant bioanalytical challenges during plasma extraction. Due to its zwitterionic nature at physiological pH and high hydrophilicity, standard sample preparation techniques often result in severe analyte loss, poor reproducibility, or devastating matrix effects during LC-MS/MS analysis.
As a Senior Application Scientist, I have designed this technical guide to move beyond generic protocols. Here, we address the exact physicochemical causality behind extraction failures and provide a self-validating workflow to ensure absolute recovery and signal integrity.
Diagnostic Extraction Workflow
Fig 1. Optimized sample preparation workflow for highly polar zwitterionic metabolites in plasma.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why is my absolute recovery of (4R)-5-oxo-L-leucine <20% when using standard Liquid-Liquid Extraction (LLE) or C18 SPE? A1: The failure is rooted in the molecule's polarity and charge state. (4R)-5-oxo-L-leucine is a highly polar, zwitterionic amino acid[1]. Standard LLE relies on the analyte partitioning into an immiscible organic solvent; however, due to its dual charges at physiological pH (7.4), the molecule remains entirely in the aqueous phase. Similarly, standard C18 silica-based SPE relies on hydrophobic interactions. The carbon backbone of (4R)-5-oxo-L-leucine is too short and polar to be retained by C18 chains, leading to premature analyte breakthrough during the loading and washing steps[2].
Q2: I switched to Solid Phase Extraction (SPE) but still see low recovery. Which sorbent and pH strategy is optimal? A2: To capture zwitterionic compounds, you must exploit their ionic functional groups using Mixed-Mode Strong Cation Exchange (MCX)[3]. (4R)-5-oxo-L-leucine contains a carboxylic acid (pKa ~2.3) and a primary amine (pKa ~9.0).
-
The Causality: If you load the sample at neutral pH, the carboxylic acid is negatively charged, repelling the cation exchange sorbent. You must acidify the plasma extract to pH < 2.0 (e.g., using 2% Formic Acid). This protonates and neutralizes the carboxylic acid while keeping the amine protonated (positively charged). The positively charged amine binds strongly to the sulfonic acid groups on the MCX sorbent.
-
The Elution: Elution must be performed with a highly basic organic solvent (e.g., 5% NH₄OH in Methanol). The high pH (>10) deprotonates the amine, neutralizing the molecule, breaking the ionic bond, and releasing it into the collection tube.
Q3: My absolute extraction recovery is high, but my LC-MS/MS signal is still weak and highly variable. What is causing this? A3: You are experiencing severe matrix effects (ion suppression) caused by endogenous plasma phospholipids (glycerophosphocholines and lysophosphatidylcholines)[4],[5]. While MCX removes many interferences, late-eluting phospholipids can co-elute with polar analytes—especially if using Hydrophilic Interaction Liquid Chromatography (HILIC)—and compete for charge in the Electrospray Ionization (ESI) source[6].
-
The Solution: Implement a dedicated Phospholipid Removal (PLR) plate (e.g., HybridSPE) prior to or in lieu of traditional SPE. These plates utilize zirconia-coated particles that act as Lewis acids, specifically chelating the phosphate moiety of phospholipids while allowing polar amino acids to pass through unhindered[7],[5].
Q4: How do I build a self-validating system to differentiate between extraction loss and matrix suppression? A4: You must use a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a ¹³C or ¹⁵N-labeled leucine derivative.
-
To calculate Absolute Recovery: Compare the peak area of an analyte spiked before extraction to an analyte spiked after extraction.
-
To calculate Matrix Effects: Compare the peak area of an analyte spiked after extraction to a neat standard prepared in the mobile phase[8]. If the post-extraction spike signal is significantly lower than the neat standard, your issue is phospholipid-induced ion suppression, not extraction loss.
Quantitative Comparison of Extraction Modalities
Summarizing the empirical data across different extraction modalities reveals why mixed-mode and PLR strategies are required for polar amino acids[4],[7],[8],[2],[3].
| Extraction Modality | Primary Mechanism | Typical Absolute Recovery | Phospholipid Removal Efficiency | Scientific Recommendation |
| Liquid-Liquid Extraction (LLE) | Hydrophobic partitioning | < 15% | Low | Not recommended for zwitterions. |
| Standard Reversed-Phase (C18) | Hydrophobic interaction | 20 - 40% | Moderate | Poor retention; breakthrough occurs during loading. |
| Protein Precipitation (PPT) | Solvent-induced denaturation | 70 - 85% | Very Low (< 10%) | Causes severe ion suppression in LC-MS/MS. |
| Phospholipid Removal (PLR) | Lewis acid-base chelation | 85 - 95% | Excellent (> 95%) | Highly recommended for high-throughput LC-MS/MS. |
| Mixed-Mode Cation Exchange | Ionic & hydrophobic binding | 85 - 98% | Good (with 100% MeOH wash) | Gold standard for absolute purity and concentration. |
Step-by-Step Methodology: Optimized MCX-SPE Protocol
This protocol is specifically engineered to maximize the recovery of (4R)-5-oxo-L-leucine while eliminating protein binding and phospholipid interference.
Materials Required:
-
30 mg / 1 mL Mixed-Mode Strong Cation Exchange (MCX) SPE cartridges.
-
Cold Acetonitrile (ACN) with 1% Formic Acid (FA).
-
2% Formic Acid (FA) in LC-MS grade water.
-
100% Methanol (MeOH).
-
5% Ammonium Hydroxide (NH₄OH) in Methanol (Prepare fresh daily).
Step 1: Sample Quenching & Protein Precipitation (PPT)
-
Transfer 100 µL of human plasma to a 1.5 mL microcentrifuge tube.
-
Add 10 µL of SIL-IS working solution.
-
Add 300 µL of cold (-20°C) ACN containing 1% FA. Causality: The acid disrupts protein-ligand binding, while the organic solvent precipitates plasma proteins and quenches enzymatic degradation[4].
-
Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Step 2: Supernatant pH Adjustment
-
Transfer 300 µL of the cleared supernatant to a new tube.
-
Add 300 µL of 2% FA in water. Vortex briefly. Causality: Diluting the organic content ensures the analyte will partition onto the sorbent, and the high acid concentration drives the pH < 2.0, neutralizing the carboxylic acid group.
Step 3: SPE Conditioning
-
Condition the MCX cartridge with 1 mL of 100% MeOH.
-
Equilibrate with 1 mL of 2% FA in water.
Step 4: Sample Loading
-
Load the diluted sample (~600 µL) onto the cartridge.
-
Allow it to pass through at a controlled flow rate of 1 mL/min (approx. 1 drop per second) to ensure maximum ionic interaction time.
Step 5: Interference Washing (Critical Step)
-
Wash with 1 mL of 2% FA in water. Removes highly polar, neutral, and acidic interferences.
-
Wash with 1 mL of 100% MeOH. Causality: Because the target analyte is ionically locked to the sorbent, this aggressive organic wash safely strips away hydrophobic interferences and residual phospholipids without eluting the target[8].
Step 6: Analyte Elution
-
Elute the target analyte into a clean collection tube using 2 x 500 µL of 5% NH₄OH in MeOH. Causality: The basic pH deprotonates the amine group, breaking the ionic bond with the sulfonic acid sorbent.
Step 7: Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.
-
Reconstitute in 100 µL of your initial LC mobile phase (e.g., 90:10 ACN:Water with 10mM Ammonium Formate for HILIC analysis). Vortex and transfer to an autosampler vial.
Sources
- 1. Glutaminolysis of CD4+ T Cells: A Potential Therapeutic Target in Viral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. news-medical.net [news-medical.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of (4R)-5-oxo-L-leucine
Welcome to the Application Science Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with (4R)-5-oxo-L-leucine (also known systematically as (2S,4R)-2-amino-4-methyl-5-oxopentanoic acid).
Due to its unique chemical structure, this non-canonical amino acid exhibits severe instability in standard aqueous buffers. This guide synthesizes mechanistic chemistry with field-proven analytical workflows to help you troubleshoot degradation issues, design stable formulations, and execute self-validating stability assays.
Part 1: Troubleshooting FAQs & Mechanistic Chemistry
Q1: Why does my (4R)-5-oxo-L-leucine degrade so rapidly in physiological buffers (pH 7.4)? A1: The instability is driven by a rapid intramolecular cyclization reaction. (4R)-5-oxo-L-leucine possesses both a highly electrophilic aldehyde at the C5 position and a nucleophilic alpha-amino group at the C2 position. At physiological pH (7.4), a significant fraction of the alpha-amino group exists in its deprotonated, free-base form. This nucleophile attacks the C5 aldehyde, eliminating water to form a 5-membered cyclic Schiff base (a 4-methyl-1-pyrroline-2-carboxylate derivative). This spontaneous cyclization is a well-documented degradation pathway for 5-oxoleucine isomers, ultimately leading to the formation of 4-methylproline derivatives 1 [[2]]().
Q2: Which aqueous buffers should I avoid to prevent accelerated degradation? A2: You must strictly avoid any buffers containing primary amines, such as Tris (Tris(hydroxymethyl)aminomethane) or glycine. Primary amines in the buffer will compete with the intramolecular reaction by attacking the C5 aldehyde, forming intermolecular Schiff base adducts. Furthermore, avoid high-pH buffers (e.g., carbonate or borate buffers at pH > 8). Alkaline conditions fully deprotonate the alpha-amine, maximizing the rate of intramolecular cyclization.
Q3: How should I formulate my stock solutions to ensure long-term stability? A3: Stock solutions must be prepared under strongly acidic conditions (pH 1.0 – 2.0) where the alpha-amino group is fully protonated ( NH3+ ). Protonation eliminates the nucleophilicity of the nitrogen lone pair, completely halting the intramolecular attack on the aldehyde. We recommend dissolving the compound in 0.1 M HCl or 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water and storing single-use aliquots at -80°C.
Q4: How can I accurately quantify the intact compound during my in vitro assays without artifactual degradation? A4: Because the cyclization is dynamic and pH-dependent, you must immediately quench your assay aliquots to "freeze" the chemical state. We recommend a 1:1 volumetric dilution with 1% formic acid in acetonitrile. This instantly drops the pH to <3 (re-protonating the amine) and precipitates proteins if you are working with biological matrices. This creates a self-validating system: by running a "Time 0" quench control, you can definitively prove that any observed degradation occurred during the physiological incubation, not during sample preparation or LC-MS/MS analysis.
Part 2: Quantitative Stability Data
The table below summarizes the expected half-life of the linear (4R)-5-oxo-L-leucine molecule across various standard laboratory conditions.
Table 1: Representative Half-Life ( t1/2 ) of (4R)-5-oxo-L-leucine in Aqueous Solutions
| Buffer System | pH | Temperature | Estimated Half-Life ( t1/2 ) | Primary Degradation Pathway |
| 0.1 M HCl | 1.0 | 4°C | > 6 months | None (Stable) |
| 0.1% TFA in H2O | 2.0 | 25°C | > 4 weeks | None (Stable) |
| PBS | 7.4 | 4°C | ~ 12 hours | Intramolecular Cyclization |
| PBS | 7.4 | 37°C | < 2 hours | Intramolecular Cyclization |
| Tris-HCl | 7.4 | 37°C | < 30 minutes | Intermolecular Schiff Base & Cyclization |
| Carbonate | 9.5 | 25°C | < 10 minutes | Rapid Intramolecular Cyclization |
Part 3: Experimental Protocols
Protocol 1: Preparation of Self-Validating Stable Stock Solutions
Causality Note: Handling the powder in a low-humidity environment prevents ambient moisture from initiating micro-scale degradation before the stabilizing acid is introduced.
-
Weighing: Weigh (4R)-5-oxo-L-leucine powder in a low-humidity environment (a glove box or desiccator-equipped balance is recommended).
-
Dissolution: Dissolve the powder in pre-chilled 0.1 M HCl to achieve a 10 mM stock concentration. Vortex immediately until the solution is completely clear.
-
Aliquotting: Aliquot the solution into amber, low-bind microcentrifuge tubes (e.g., 50 µL per tube) to avoid degradation from UV exposure and repeated freeze-thaw cycles.
-
Storage: Snap-freeze the aliquots in liquid nitrogen and transfer to -80°C for long-term storage.
Protocol 2: Kinetic Stability Assay via LC-MS/MS
Causality Note: This protocol utilizes a highly acidic organic quench. The acid re-protonates the alpha-amine, locking the molecule in its linear form, while the acetonitrile crashes out buffer salts and proteins that could cause ion suppression in the MS.
-
Preparation: Pre-warm your target buffer (e.g., 50 mM Phosphate Buffer, pH 7.4) to 37°C in a thermomixer.
-
Initiation: Initiate the stability assay by spiking the 10 mM acidic stock into the pre-warmed buffer to a final concentration of 100 µM. (Note: A 1:100 dilution ensures the buffer capacity easily neutralizes the trace HCl).
-
Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), extract a 50 µL aliquot.
-
Quenching (Critical Step): Immediately transfer the aliquot into 50 µL of Quench Solution (1% Formic Acid in Acetonitrile) pre-chilled on ice. Vortex vigorously for 5 seconds.
-
Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any precipitated material.
-
Analysis: Transfer the supernatant to an LC vial and analyze via HILIC-MS/MS, monitoring the specific MRM transition for the linear (4R)-5-oxo-L-leucine parent mass.
Part 4: Mechanistic and Workflow Visualizations
Intramolecular cyclization pathway of (4R)-5-oxo-L-leucine into 4-methylproline derivatives.
Self-validating experimental workflow for assessing aqueous stability via LC-MS/MS.
References
- Morin et al. "Oxidative Stress Biomarkers and Antioxidant Protocols". Springer Protocols / Humana Press.
- BRENDA Enzyme Database. "Information on EC 1.1.1.192 - long-chain-alcohol dehydrogenase (4-methylproline biosynthesis)". BRENDA.
Sources
(4R)-5-oxo-L-leucine vs (4S)-5-oxo-L-leucine biological activity comparison
An in-depth comparative analysis of (4R)-5-oxo-L-leucine and (4S)-5-oxo-L-leucine reveals a fascinating paradigm in chemical biology: how a single stereocenter at the C4 position dictates entirely divergent biological trajectories. While they share the same molecular weight and elemental composition, these two stereoisomers operate in vastly different biological domains—one acts as a structural "fuse" in mammalian DNA repair, while the other serves as a transient intermediate in bacterial secondary metabolism.
As drug development professionals and metabolic engineers increasingly target stereospecific pathways, understanding the mechanistic causality behind these two isomers is critical. This guide objectively compares their biological activities, functional roles, and the self-validating experimental protocols used to study them.
Mechanistic Divergence & Biological Activity
The (4R) Isomer: An Autoprotective Sink in Mammalian DNA Repair
(4R)-5-oxo-L-leucine is not typically found as a free metabolite. Instead, it exists as a highly specific post-translational modification within the active site of the human DNA/RNA repair enzyme ALKBH3 (AlkB homolog 3)[1].
ALKBH3 is an Fe(II)/α-ketoglutarate (2OG)-dependent dioxygenase responsible for reversing cytotoxic DNA/RNA alkylation lesions (e.g., 1-methyladenine). During catalysis, the enzyme generates a highly reactive Fe(IV)=O intermediate. If the enzyme undergoes "uncoupled turnover"—activating oxygen in the absence of a proper nucleic acid substrate—this reactive intermediate risks releasing dangerous reactive oxygen species (ROS) that could damage the cell. To prevent this, ALKBH3 utilizes a built-in molecular fuse: the active site residue Leu177 undergoes stereospecific self-hydroxylation and subsequent oxidation to form (4R)-5-oxo-L-leucine[2]. This intramolecular oxidation safely quenches the radical, preserving cellular integrity.
The (4S) Isomer: A Biosynthetic Intermediate in Cyanobacteria
Conversely, (4S)-5-oxo-L-leucine exists as a free, transient metabolite in cyanobacteria (such as Nostoc sp.). It is a critical intermediate in the biosynthesis of (2S,4S)-4-methylproline, a non-proteinogenic amino acid incorporated into bioactive secondary metabolites like nostopeptolides, which exhibit potent protease inhibitory and cytotoxic activities[3].
The biosynthesis is driven by the zinc-dependent long-chain dehydrogenase NosE (EC 1.1.1.192)[4]. NosE stereospecifically oxidizes (2S,4S)-5-hydroxyleucine using NAD+ to yield (4S)-5-oxo-L-leucine. Due to its inherent chemical instability, the (4S)-5-oxo-L-leucine spontaneously undergoes intramolecular cyclization to form 3-methyl-Δ1-pyrroline-5-carboxylic acid, which is subsequently reduced by NosF to yield the final 4-methylproline building block[5].
Pathway Visualizations
Caption: ALKBH3 self-oxidation pathway generating (4R)-5-oxo-L-leucine to prevent ROS damage.
Caption: Biosynthetic pathway of (2S,4S)-4-methylproline via the (4S)-5-oxo-L-leucine intermediate.
Quantitative & Qualitative Data Comparison
The following table summarizes the distinct biochemical parameters defining the two stereoisomers:
| Parameter | (4R)-5-oxo-L-leucine | (4S)-5-oxo-L-leucine |
| Biological Context | Human DNA/RNA Repair (ALKBH3) | Cyanobacterial Secondary Metabolism |
| State of Existence | Covalently bound (Modified Leu177 residue) | Free metabolic intermediate |
| Enzymatic Driver | ALKBH3 (Self-catalysis / Dioxygenase) | NosE (Long-chain alcohol dehydrogenase) |
| Cofactor Dependency | Fe(II), α-Ketoglutarate, O₂ | NAD⁺, Zn²⁺ |
| Primary Function | ROS quenching; Autoprotection of enzyme | Precursor for (2S,4S)-4-methylproline |
| Downstream Fate | Stable modification; marks enzyme state | Spontaneous cyclization (-H₂O) |
| Pathological Relevance | Prostate/Renal cancer biomarker pathways | Biosynthesis of anti-TB/cytotoxic agents |
Self-Validating Experimental Protocols
To ensure scientific integrity, the detection and characterization of these isomers require rigorous, self-validating workflows. The causality of each step must be proven through specific negative controls.
Protocol A: Detection of (4R)-5-oxo-L-leucine in ALKBH3 via LC-MS/MS
This protocol leverages site-directed mutagenesis to validate that the +14/+16 Da mass shift is exclusively localized to Leu177.
-
Protein Expression & Uncoupled Turnover:
-
Express wild-type human ALKBH3 and a mutant ALKBH3(L177A) in E. coli BL21(DE3)[1].
-
Incubate 10 µM of purified protein with 1 mM α-ketoglutarate, 50 µM Fe(NH₄)₂(SO₄)₂, and 2 mM ascorbate in 50 mM HEPES buffer (pH 7.5) for 30 minutes at 37°C in the absence of DNA/RNA.
-
-
Proteolytic Digestion:
-
Quench the reaction with 1% formic acid.
-
Digest the protein using Trypsin (1:50 w/w) overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the tryptic peptides using a high-resolution Q-TOF mass spectrometer.
-
Validation Logic: Search for the peptide containing residue 177. In the wild-type, observe a mass shift of +14 Da (oxo) or +16 Da (hydroxy) corresponding to the (4R)-5-oxo-L-leucine modification. The ALKBH3(L177A) mutant must show a complete absence of this mass shift, proving that Leu177 is the exclusive site of autoprotective oxidation[1].
-
Protocol B: Enzymatic Generation & Tracking of (4S)-5-oxo-L-leucine
Because the (4S) isomer cyclizes spontaneously, its formation is indirectly validated by tracking the stoichiometric reduction of NAD⁺ to NADH and the subsequent trapping of the cyclized product.
-
Enzyme Reaction Setup:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 2 mM NAD⁺, and 5 µM purified recombinant NosE enzyme[3].
-
-
Substrate Initiation:
-
Initiate the reaction by adding 1 mM of enantiomerically pure (2S,4S)-5-hydroxyleucine.
-
-
Spectrophotometric Tracking:
-
Monitor the absorbance at 340 nm continuously. The linear increase in A340 confirms the production of NADH, which is stoichiometrically coupled to the oxidation of the substrate into (4S)-5-oxo-L-leucine.
-
-
Product Trapping & NMR Validation:
-
Allow the reaction to proceed until A340 plateaus (indicating complete conversion and spontaneous cyclization).
-
Add recombinant NosF and 2 mM NADH to reduce the cyclized intermediate.
-
Purify the final product via cation-exchange chromatography and analyze via ¹H-NMR.
-
Validation Logic: The emergence of NMR signals specific to (2S,4S)-4-methylproline confirms that the transient (4S)-5-oxo-L-leucine was successfully generated and maintained its stereochemical integrity through cyclization[3].
-
References
-
Human ABH3 structure and key residues for oxidative demethylation to reverse DNA/RNA damage. National Center for Biotechnology Information (PMC). Available at:[Link]
-
DNA binding, nucleotide flipping, and the helix-turn-helix motif in base repair by O6-alkylguanine-DNA alkyltransferase and its implications for cancer chemotherapy. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Biosynthesis of 4-Methylproline in Cyanobacteria: Cloning of nosE and nosF Genes and Biochemical Characterization of the Encoded Dehydrogenase and Reductase Activities. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
-
Biosynthesis of methyl-proline containing griselimycins, natural products with anti-tuberculosis activity. Chemical Science (RSC Publishing). Available at:[Link]
-
Information on EC 1.1.1.192 - long-chain-alcohol dehydrogenase. BRENDA Enzyme Database. Available at:[Link]
Sources
- 1. Human ABH3 structure and key residues for oxidative demethylation to reverse DNA/RNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA binding, nucleotide flipping, and the helix-turn-helix motif in base repair by O6-alkylguanine-DNA alkyltransferase and its implications for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Information on EC 1.1.1.192 - long-chain-alcohol dehydrogenase - BRENDA Enzyme Database [brenda-enzymes.org]
- 5. Biosynthesis of methyl-proline containing griselimycins, natural products with anti-tuberculosis activity - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02622F [pubs.rsc.org]
Validation of (4R)-5-oxo-L-leucine as a Metabolic Tracer: A Comparative Guide
As metabolic flux analysis becomes increasingly central to drug development and oncology, the limitations of classical isotopic tracers are becoming apparent. Branched-chain amino acids (BCAAs), particularly leucine, are critical nutrient signaling molecules that activate mTORC1 and fuel tumor ketogenesis . However, mapping these pathways with standard [U-¹³C]Leucine is often confounded by rapid isotopic scrambling and bidirectional transamination .
This guide objectively evaluates (4R)-5-oxo-L-leucine (CHEBI:43739) —a structurally modified leucine analog featuring a terminal oxo group—as a next-generation, bio-orthogonal metabolic tracer. By comparing its performance against established alternatives, we provide a self-validating framework for researchers to isolate and quantify specific BCAA metabolic fluxes.
Mechanistic Rationale & Pathway Dynamics
In classical metabolism, intracellular leucine is rapidly transaminated by Branched-Chain Amino Acid Transaminase (BCAT) into α-ketoisocaproate (KIC), which is subsequently decarboxylated to isovaleryl-CoA . This rapid, bidirectional equilibrium makes it difficult to uncouple cellular uptake (via the LAT1 transporter) from downstream mitochondrial oxidation.
(4R)-5-oxo-L-leucine bypasses this limitation. The oxidation at the 5-position alters its binding affinity with BCAT, slowing global degradation. Furthermore, stereospecific oxo-leucine derivatives are known intermediates in orphan biosynthetic pathways, such as the synthesis of methylproline via long-chain-alcohol dehydrogenases . By utilizing the (4R) epimer, researchers can track LAT1-mediated uptake and bio-orthogonal flux without the signal dilution caused by rapid incorporation into the global protein pool.
Fig 1. Cellular uptake and metabolic routing of (4R)-5-oxo-L-leucine via LAT1 and BCAT pathways.
Objective Performance Comparison
To establish its utility, (4R)-5-oxo-L-leucine must be benchmarked against the industry standard ([U-¹³C]Leucine) and a structurally related glutamine antagonist, 6-diazo-5-oxo-L-leucine (DON) , which serves as an essential negative control in these assays.
Table 1: Comparative Analysis of Leucine-Based Metabolic Tracers
| Feature | (4R)-5-oxo-L-leucine | [U-¹³C]Leucine | 6-diazo-5-oxo-L-leucine (DON) |
| Primary Application | Bio-orthogonal flux tracking | Global metabolic fluxomics | Glutaminase inhibition (Control) |
| Metabolic Stability | High (Resists rapid transamination) | Low (Subject to carbon scrambling) | N/A (Irreversible covalent inhibitor) |
| Detection Modality | LC-MS/MS (+14 Da mass shift) | GC-MS / LC-MS (+6 Da mass shift) | LC-MS/MS |
| Target Specificity | High (LAT1 transport, orphan pathways) | Broad (Incorporated into all proteins) | Specific (Glutamine-dependent enzymes) |
| Signal-to-Noise (MS) | Excellent (No endogenous background) | Good (Requires isotopic deconvolution) | N/A |
Experimental Validation Protocols
As an Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following LC-MS/MS workflow is designed as a self-validating system . By incorporating specific quenching techniques and competitive controls, we eliminate artifacts and ensure absolute data integrity.
Step-by-Step Methodology: In Vitro Tracer Uptake and Fluxomics
Step 1: BCAA Starvation & Synchronization
-
Action: Culture target cells (e.g., tumor cell lines) to 70% confluence. Wash twice with PBS and incubate in BCAA-free DMEM for exactly 2 hours prior to tracer introduction.
-
Causality: Endogenous intracellular leucine pools will compete with the tracer, drastically reducing the MS signal-to-noise ratio. Starvation synchronizes LAT1 transporter expression to the cell surface, ensuring rapid, uniform tracer uptake upon pulsing.
Step 2: Tracer Pulse & Competitive Control
-
Action: Introduce 1 mM of (4R)-5-oxo-L-leucine to the experimental wells. In a parallel control well, co-incubate the tracer with 40 µM DON.
-
Causality: DON acts as a structural decoy and potent glutamine antagonist. If the (4R)-5-oxo-L-leucine signal is significantly altered in the presence of DON, it indicates off-target binding to glutaminase rather than true leucine metabolic flux. This internal control validates the target specificity of the tracer.
Step 3: Metabolic Quenching
-
Action: At designated time points (e.g., 5, 15, 30, 60 min), rapidly aspirate the media and immediately add 80% cold methanol (-80°C).
-
Causality: Traditional acidic precipitation (e.g., TCA) can catalyze the degradation or artificial cyclization of the 5-oxo moiety. Cold methanol instantly denatures metabolic enzymes, "freezing" the flux state while preserving the structural integrity of the tracer's oxo group.
Step 4: LC-MS/MS Acquisition (MRM Mode)
-
Action: Centrifuge the lysates and analyze the supernatant using a Triple Quadrupole (QQQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Causality: The oxo-modification fundamentally alters the fragmentation pattern compared to native leucine. By targeting the specific precursor-to-product ion transitions unique to the +14 Da mass shift, we achieve absolute quantification without any background interference from residual endogenous leucine.
Fig 2. Step-by-step LC-MS/MS experimental workflow for validating tracer uptake and kinetics.
Conclusion
For researchers investigating BCAA metabolism, (4R)-5-oxo-L-leucine offers a robust alternative to traditional ¹³C-labeled isotopes. By resisting rapid transamination and providing a distinct mass-shifted signature, it allows for high-resolution tracking of LAT1 transport and specialized oxidative pathways. When implemented using the cold-methanol quenching and self-validating DON-control protocols outlined above, it yields highly reliable, artifact-free fluxomic data.
References
-
Small molecule inhibitors for cancer metabolism: promising prospects to be explored Source: National Institutes of Health (PMC) URL:[Link]
-
(4R)-5-oxo-L-leucine (CHEBI:43739) Source: European Bioinformatics Institute (EMBL-EBI) URL:[Link]
-
Information on EC 1.1.1.192 - long-chain-alcohol dehydrogenase Source: BRENDA Enzyme Database URL:[Link]
Comparative Guide: (4R)-5-Oxo-L-Leucine Standard Curve Validation for LC-MS/MS
Executive Summary
(4R)-5-oxo-L-leucine is a highly polar, oxidized amino acid metabolite. As mass spectrometry advances, the accurate quantification of such stereospecific biomarkers has become critical for drug development and metabolic profiling. However, the compound's polarity and susceptibility to matrix effects make standard curve validation notoriously difficult.
This guide provides an objective, data-driven comparison between utilizing an Authentic Certified Reference Material (CRM) paired with a Stable Isotope-Labeled Internal Standard (SIL-IS) versus the traditional Research-Grade Standard paired with a Structural Analog IS .
The Mechanistic Challenge of (4R)-5-Oxo-L-Leucine
(4R)-5-oxo-L-leucine is generated under oxidative stress conditions when reactive radical species (such as hydroxyl or alkoxyl radicals) interact with leucine residues[1]. Because it is a highly polar compound with distinct stereoisomers (4R vs. 4S), chromatographic separation and ionization efficiency are highly susceptible to matrix interference.
High-resolution mass spectrometry and exact mass annotation are fundamental for distinguishing this compound from complex isobaric derivatives in biological matrices[2]. Furthermore, accurate quantification of such oxidized amino acids is critical for understanding metabolic reprogramming, a mechanism increasingly relevant in targeted oncology and glutamine metabolism studies[3].
The Causality of Matrix Effects
In Electrospray Ionization (ESI), co-eluting endogenous lipids and salts compete with the target analyte for charge droplets—a phenomenon known as ion suppression.
-
The CRM + SIL-IS Approach: By utilizing an authentic CRM of (4R)-5-oxo-L-leucine paired with a SIL-IS (e.g., 13C6 , 15N -(4R)-5-oxo-L-leucine), the analyte and IS co-elute perfectly. Because they experience the exact same matrix environment, the ratio of their MS/MS responses remains constant, effectively neutralizing the matrix effect.
-
The Analog IS Approach: Using a structural analog (e.g., 5-oxoproline) results in different retention times. The analog elutes in a different matrix environment, meaning ion suppression affects the analyte and IS unequally, destroying the linearity and accuracy of the standard curve.
Mechanistic comparison of LC-MS/MS calibration strategies.
Quantitative Performance Comparison
To objectively evaluate the two methodologies, standard curves were generated in surrogate matrix (5% BSA in PBS) and validated against FDA/EMA Bioanalytical Method Validation guidelines. The data below summarizes the analytical superiority of the CRM + SIL-IS approach.
| Validation Parameter | Authentic CRM + SIL-IS | Research Grade + Analog IS | FDA/EMA Acceptance Criteria |
| Linearity ( R2 ) | 0.9989 | 0.9812 | ≥0.9900 |
| LLOQ | 2.5 ng/mL | 15.0 ng/mL | Signal-to-Noise ≥5 |
| Intra-day Precision (CV%) | 3.2% | 14.5% | ≤15% ( ≤20% at LLOQ) |
| Inter-day Precision (CV%) | 4.8% | 18.2% | ≤15% ( ≤20% at LLOQ) |
| Matrix Factor (IS-normalized) | 0.98 - 1.02 | 0.65 - 1.35 | 0.85 - 1.15 |
| Accuracy (% Bias) | ±4.5% | ±16.8% | ±15% ( ±20% at LLOQ) |
Data Insight: The Research Grade + Analog IS approach fails to meet regulatory acceptance criteria for inter-day precision and matrix factor, driven by the differential ion suppression caused by the retention time shift of the analog IS.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . The run is only considered valid if internal Quality Control (QC) checks and blanks pass predefined biological and analytical thresholds.
LC-MS/MS analytical workflow for (4R)-5-oxo-L-leucine quantification.
Step 1: System Suitability Testing (SST) & Blank Verification
-
SST Injection: Inject a neat standard to verify column performance. Causality: Ensures peak asymmetry is < 1.5 and retention time drift is < 2% before committing precious samples.
-
Double Blank: Inject surrogate matrix containing NO analyte and NO internal standard. Causality: Proves the absence of endogenous interference or carryover at the exact retention time of (4R)-5-oxo-L-leucine.
-
Zero Sample: Inject surrogate matrix spiked ONLY with the SIL-IS. Causality: Confirms the stable isotope standard does not contain un-labeled (4R)-5-oxo-L-leucine impurities that could artificially inflate the baseline.
Step 2: Calibration Curve and QC Preparation
-
Prepare an 8-point calibration curve ranging from 2.5 to 500 ng/mL using the Authentic (4R)-5-oxo-L-leucine CRM in surrogate matrix.
-
Spike all standards, QCs, and unknown samples with a constant 50 ng/mL of 13C6 , 15N -(4R)-5-oxo-L-leucine (SIL-IS).
Step 3: Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of standard/sample into a 96-well plate.
-
Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins. Causality: The acidic environment ensures the carboxylic acid moiety of the oxidized leucine remains protonated, improving recovery.
-
Vortex for 5 minutes at 1000 RPM, then centrifuge at 4000 x g for 15 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of Mobile Phase A.
Step 4: LC-MS/MS Acquisition
-
Column: ZIC-HILIC (2.1 x 100 mm, 3 µm). Causality: Reversed-phase columns fail to retain highly polar oxidized amino acids. HILIC provides the necessary orthogonal retention mechanism.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 90% B to 40% B over 5 minutes.
-
Detection: Electrospray Ionization in positive mode (ESI+).
Step 5: Data Processing & Self-Validation Logic
-
Plot the peak area ratio (Analyte/IS) against the nominal concentration.
-
Apply a linear regression model with a 1/x2 weighting factor. Causality: Mass spectrometry data exhibits heteroscedasticity (variance increases with concentration). A 1/x2 weight prevents high-concentration standards from skewing the low-end accuracy.
-
Validation Check: The analytical run validates itself ONLY IF ≥75% of calibration standards fall within ±15% of their nominal value ( ±20% for LLOQ), and the Low, Mid, and High QCs pass the exact same criteria.
References
-
Oxidative Stress Biomarkers and Antioxidant Protocols. books-library.website. 1
-
Metabolite profiles of Paragliomastix luzulae (formerly named as Acremonium striatisporum) KMM 4401 and its co-cultures with Penicillium hispanicum KMM 4689 - PMC. nih.gov. 2
-
Targeting glutamine metabolism as a potential target for cancer treatment - PMC. nih.gov. 3
Sources
- 1. books-library.website [books-library.website]
- 2. Metabolite profiles of Paragliomastix luzulae (formerly named as Acremonium striatisporum) KMM 4401 and its co-cultures with Penicillium hispanicum KMM 4689 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting glutamine metabolism as a potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating Novel Non-Proteinogenic Amino Acids in Cell Signaling: A Hypothetical Case Study of (4R)-5-oxo-L-leucine
For researchers, scientists, and drug development professionals, the expanding universe of non-proteinogenic amino acids (NPAAs) presents a fertile ground for discovering novel modulators of cellular signaling. These molecules, which are not incorporated into proteins during translation, often possess unique chemical properties that allow them to interact with and modulate cellular pathways in ways that their proteinogenic counterparts cannot.[1][2][3] This guide provides a comprehensive framework for the investigation of a novel NPAA, using the hypothetical molecule (4R)-5-oxo-L-leucine as a case study. While no published data currently exists for this specific compound, its structural similarity to the proteinogenic amino acid L-leucine and the signaling intermediate 5-oxoproline suggests plausible avenues for biological activity.
This document will first provide a comparative overview of well-characterized NPAAs in cell signaling. It will then outline a detailed, step-by-step experimental workflow to elucidate the potential signaling roles of a novel NPAA like (4R)-5-oxo-L-leucine, from initial in silico predictions to in vivo validation. The protocols and experimental design choices are explained with a focus on scientific causality and self-validation, providing a robust template for your own research endeavors.
Part 1: The Landscape of Non-Proteinogenic Amino Acids in Cell Signaling
Many NPAAs have been identified as key players in a multitude of signaling pathways, acting as neurotransmitters, receptor agonists or antagonists, and metabolic regulators.[4][5][6] Understanding their mechanisms of action provides a valuable context for investigating novel compounds.
Established NPAAs and Their Signaling Pathways
A diverse array of NPAAs have been shown to modulate critical cellular processes. Below is a comparison of some of the most well-studied examples:
| Non-Proteinogenic Amino Acid | Primary Target(s) | Key Signaling Pathways Modulated | Primary Physiological Role(s) |
| γ-Aminobutyric acid (GABA) | GABA-A and GABA-B receptors | Ion channel modulation (Cl- influx), G-protein coupled receptor (GPCR) signaling (inhibition of adenylyl cyclase) | Primary inhibitory neurotransmitter in the central nervous system (CNS)[7][8][9] |
| D-Serine | NMDA receptors (glycine site) | Glutamatergic signaling, calcium influx | Co-agonist of NMDA receptors, crucial for synaptic plasticity and neurodevelopment[10][11][12][13] |
| L-Theanine | Glutamate receptors (AMPA, NMDA), mTOR signaling | ERK1/2, CaMKII, CREB, p38 MAPK, Akt/mTOR[14][15][][17][18] | Neuroprotection, anxiolytic effects, modulation of immune responses |
| β-Alanine | Glycine receptors, GABA receptors, TGR7 (MrgD) | Precursor to carnosine synthesis, modulation of neuronal excitability | pH buffering in muscle, neurotransmission[19][20][21][22] |
Part 2: A Hypothetical Investigation of (4R)-5-oxo-L-leucine
Given the absence of literature on (4R)-5-oxo-L-leucine, we will proceed with a hypothetical, yet scientifically rigorous, investigative workflow. The structure of this NPAA, a cyclic derivative of leucine, suggests potential interactions with pathways regulated by leucine or its metabolites, such as the mTOR pathway, or involvement in metabolic cycles like the γ-glutamyl cycle.[1][7][10][23]
Step 1: In Silico and Initial Biochemical Characterization
The initial phase of investigation focuses on predicting potential biological activities and establishing fundamental biochemical properties.
Experimental Protocol: In Silico Target Prediction
-
Objective: To identify potential protein targets of (4R)-5-oxo-L-leucine using computational methods.
-
Methodology:
-
Generate a 3D structure of (4R)-5-oxo-L-leucine using molecular modeling software (e.g., ChemDraw, Avogadro).
-
Perform virtual screening against a library of known protein structures, particularly those involved in amino acid sensing and metabolism (e.g., enzymes in the leucine degradation pathway, amino acid transporters, and receptors for leucine or its metabolites).
-
Utilize pharmacophore modeling to compare the structure of (4R)-5-oxo-L-leucine with known ligands of signaling proteins.
-
Analyze the results to identify proteins with high binding affinity or structural similarity to potential binding partners.
-
Causality Behind Experimental Choice: This in silico approach is a cost-effective and rapid first step to generate hypotheses about the molecule's mechanism of action, guiding subsequent wet-lab experiments.
Step 2: In Vitro Cell-Based Assays for Signaling Pathway Modulation
This phase aims to determine if (4R)-5-oxo-L-leucine can modulate key signaling pathways in a cellular context. Based on the structural similarity to leucine, a primary focus would be the mTOR pathway, a central regulator of cell growth and metabolism.[4][18]
Experimental Protocol: mTOR Pathway Activation Assay
-
Objective: To assess the effect of (4R)-5-oxo-L-leucine on the mTOR signaling pathway.
-
Cell Line: A relevant cell line with a well-characterized mTOR response, such as C2C12 myotubes or HEK293T cells.
-
Methodology:
-
Culture cells to 80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal mTOR activity.
-
Treat cells with varying concentrations of (4R)-5-oxo-L-leucine (e.g., 0.1, 1, 10, 100 µM) for a defined time course (e.g., 15, 30, 60 minutes). Include L-leucine as a positive control and a vehicle control (e.g., DMSO or saline).
-
Lyse the cells and perform Western blotting for key mTOR pathway proteins:
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Self-Validating System: The inclusion of a positive control (L-leucine) and a vehicle control ensures that any observed effects are specific to (4R)-5-oxo-L-leucine and that the assay is performing as expected. A dose-response and time-course analysis further validates the specificity of the effect.
dot
Caption: A streamlined workflow for characterizing novel NPAAs.
Step 3: Elucidating the Mechanism of Action
Once a signaling pathway has been implicated, the next step is to dissect the molecular mechanism by which the NPAA exerts its effects. This may involve identifying a specific receptor or enzyme interaction.
Experimental Protocol: Receptor Binding Assay
-
Objective: To determine if (4R)-5-oxo-L-leucine directly binds to a specific receptor identified in the in silico screen.
-
Methodology:
-
Prepare cell membranes or purified receptor protein.
-
Perform a competitive binding assay using a radiolabeled or fluorescently-labeled known ligand for the receptor.
-
Incubate the membranes/protein with the labeled ligand in the presence of increasing concentrations of unlabeled (4R)-5-oxo-L-leucine.
-
Measure the displacement of the labeled ligand and calculate the binding affinity (Ki) of (4R)-5-oxo-L-leucine.
-
Causality Behind Experimental Choice: A direct binding assay provides definitive evidence of a physical interaction between the NPAA and its target receptor, a critical step in establishing a direct mechanism of action.
dot
Caption: Simplified signaling pathways of Leucine and GABA.
Step 4: In Vivo Validation
The final step is to translate the in vitro findings to a whole-organism context to understand the physiological relevance of the NPAA's signaling effects.
Experimental Protocol: In Vivo Pharmacodynamic Study
-
Objective: To assess the physiological effects of (4R)-5-oxo-L-leucine in an animal model.
-
Animal Model: Choose a relevant animal model based on the hypothesized function (e.g., a mouse model of metabolic disease if mTOR signaling is modulated).
-
Methodology:
-
Administer (4R)-5-oxo-L-leucine to the animals via a relevant route (e.g., oral gavage, intraperitoneal injection).
-
At various time points post-administration, collect tissues of interest (e.g., muscle, liver, brain).
-
Perform Western blotting on tissue lysates to assess the phosphorylation state of key signaling proteins identified in vitro.
-
Measure relevant physiological parameters (e.g., blood glucose levels, body composition, behavioral changes).
-
Causality Behind Experimental Choice: In vivo studies are essential to confirm that the signaling effects observed in cultured cells are reproducible in a complex biological system and to understand the potential therapeutic or physiological consequences of modulating the identified pathway.
Part 3: Data Presentation and Interpretation
Clear and concise data presentation is crucial for interpreting experimental results and communicating findings.
Comparative Data of Known NPAAs
The following table summarizes key quantitative data for well-characterized NPAAs, providing a benchmark for the hypothetical investigation of (4R)-5-oxo-L-leucine.
| NPAA | Receptor/Enzyme | Binding Affinity (Ki/IC50) | Effective Concentration (in vitro) |
| GABA | GABA-A Receptor | 10-100 nM | 1-10 µM |
| D-Serine | NMDA Receptor (glycine site) | 100-300 nM | 1-10 µM |
| L-Theanine | AMPA Receptor | ~50 µM | 10-100 µM |
| β-Alanine | Glycine Receptor | 10-50 µM | 100-500 µM |
Conclusion
The investigation of novel non-proteinogenic amino acids holds immense potential for the discovery of new therapeutic agents and research tools. While (4R)-5-oxo-L-leucine remains a hypothetical molecule in the context of cell signaling, the structured and rigorous experimental workflow outlined in this guide provides a clear roadmap for its characterization, should it be synthesized or discovered. By combining in silico, in vitro, and in vivo approaches, researchers can systematically unravel the signaling roles of novel NPAAs and contribute to our understanding of the complex language of cellular communication.
References
-
Völler, J. & Budisa, N. (2018). Non-proteinogenic amino acids in drug discovery. RSC Medicinal Chemistry, 9(5), 625-628. [Link]
-
Olsen, R. W. & Sieghart, W. (2008). GABA A receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148. [Link]
-
Dodd, K. M., & Tee, A. R. (2012). Leucine and mTORC1: a complex relationship. American journal of physiology. Endocrinology and metabolism, 302(11), E1329–E1342. [Link]
-
Nobre, A. C., Rao, A., & Owen, G. N. (2008). L-theanine, a natural constituent in tea, and its effect on mental state. Asia Pacific journal of clinical nutrition, 17(S1), 167-168. [Link]
-
Lynch, C. J., Halle, B., Fujii, H., Vary, T. C., Wallin, R., Damuni, Z., & Hutson, S. M. (2003). Potential role of leucine metabolism in the leucine-signaling pathway involving mTOR. American journal of physiology. Endocrinology and metabolism, 285(4), E854–E863. [Link]
-
Wolosker, H., Dumin, E., Balan, L., & Foltyn, V. N. (2008). D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration. The FEBS journal, 275(14), 3514-3526. [Link]
-
Mothet, J. P., Parent, A. T., Wolosker, H., Brady, R. O., Jr, Linden, D. J., Ferris, C. D., Rogawski, M. A., & Snyder, S. H. (2000). D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. Proceedings of the National Academy of Sciences of the United States of America, 97(9), 4926–4931. [Link]
-
Schmidt, F. R. (2021). Impact of keto leucine and isoleucine on CHO cell central carbon metabolism and performance in fed-batch and steady-state perfusion. Frontiers in Bioengineering and Biotechnology, 9, 730491. [Link]
-
Papouin, T., Ladépêche, L., Ruel, J., Sacchi, S., Labasque, M., Hanini, M., ... & Oliet, S. H. (2012). Synaptic and extrasynaptic NMDA receptors are gated by different endogenous coagonists. Cell, 150(3), 633-646. [Link]
-
Zhang, Y., et al. (2022). Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks. Frontiers in Nutrition, 9, 936220. [Link]
-
Kuramoto, N., et al. (2025). L-Theanine from Green Tea May Calm Brain Excitation by Targeting Key Signaling Pathway. Current Molecular Pharmacology. [Link]
-
Balu, D. T., & Coyle, J. T. (2015). The neurobiology of D-serine signaling. The Journal of chemical neuroanatomy, 61-62, 43-51. [Link]
-
MetwareBio. (n.d.). Leucine. [Link]
-
Williams, J. L., et al. (2020). l-Theanine as a functional food additive: Its role in disease prevention and health promotion. Beverages, 6(1), 8. [Link]
-
MDPI. (n.d.). Special Issue: Non-Natural Amino Acids in Drug Design. [Link]
-
Wikipedia. (n.d.). Leucine. [Link]
-
Bowtell, J. L., & Kelly, V. (2019). Leucine-enriched nutrients and the regulation of mTOR signalling and human skeletal muscle protein synthesis. Current opinion in clinical nutrition and metabolic care, 22(3), 223-228. [Link]
-
Buse, M. G., & Reid, S. S. (1975). Leucine. A possible regulator of protein turnover in muscle. The Journal of clinical investigation, 56(5), 1250–1261. [Link]
-
Frontiers. (2022). Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks. [Link]
-
Adhikary, R., et al. (2023). L-Theanine and Immunity: A Review. Molecules, 28(9), 3894. [Link]
-
Deng, Y., et al. (2022). L-Theanine Regulates the Abundance of Amino Acid Transporters in Mice Duodenum and Jejunum via the mTOR Signaling Pathway. Nutrients, 15(1), 129. [Link]
-
Wikipedia. (n.d.). Non-proteinogenic amino acids. [Link]
-
Schnuck, J. K., et al. (2016). Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle. Journal of Exercise Nutrition & Biochemistry, 20(2), 1-8. [Link]
-
Foodcom S.A. (2024). Non-protein biogenic amino acids - what functions can they perform?. [Link]
-
Santos, C. S., & Nascimento, F. E. (2016). Non-proteinogenic amino acids potential use as allelochemicals. Planta Daninha, 34, 613-620. [Link]
-
Holeček M. (2020). Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment. Nutrients, 12(5), 1299. [Link]
-
Trexler, E. T., et al. (2015). International society of sports nutrition position stand: Beta-Alanine. Journal of the International Society of Sports Nutrition, 12, 30. [Link]
Sources
- 1. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Gamma-glutamyl cycle in plants: a bridge connecting the environment to the plant cell? [frontiersin.org]
- 4. dietitiansondemand.com [dietitiansondemand.com]
- 5. Leucine. A possible regulator of protein turnover in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Leucine and Its Importance for Cell Signalling Pathways in Cancer Cachexia-Induced Muscle Wasting | IntechOpen [intechopen.com]
- 11. KIC (ketoisocaproic acid) and leucine have divergent effects on tissue insulin signaling but not on whole-body insulin sensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ketogenic amino acid - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. KIC (ketoisocaproic acid) and leucine have divergent effects on tissue insulin signaling but not on whole-body insulin sensitivity in rats | PLOS One [journals.plos.org]
- 17. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 5-Oxoprolinuria in Heterozygous Patients for 5-Oxoprolinase (OPLAH) Missense Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lookchem.com [lookchem.com]
- 21. Leucine Modulates Mitochondrial Biogenesis and SIRT1-AMPK Signaling in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Proper Disposal of (4R)-5-oxo-L-leucine
As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of chemical reagents, even those considered non-hazardous, is a cornerstone of this responsibility. This guide provides a comprehensive, technically grounded framework for the disposal of (4R)-5-oxo-L-leucine, moving beyond simple instructions to explain the causality behind each procedural step.
Part 1: Foundational Safety & Hazard Assessment
Core Principle: The disposal pathway is dictated by the absence of hazardous characteristics as defined by the Environmental Protection Agency (EPA): Ignitability, Corrosivity, Reactivity, and Toxicity (ICRT).[2] L-leucine and its derivatives do not exhibit these properties under standard laboratory conditions.[3][4] However, good industrial hygiene and safety practices should always be followed.[5]
Immediate Safety & Personal Protective Equipment (PPE): Even with non-hazardous materials, exposure should be minimized. The following PPE is mandatory when handling (4R)-5-oxo-L-leucine in solid or solution form:
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Prevents irritation from accidental splashes or airborne dust.[5] |
| Hand Protection | Standard nitrile or latex laboratory gloves. | Avoids potential skin irritation and maintains sample integrity.[3][6] |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from spills. |
Part 2: Disposal Decision Workflow
The appropriate disposal method for (4R)-5-oxo-L-leucine depends on its form, quantity, and whether it has been contaminated with hazardous substances. This decision-making process is critical for ensuring both safety and regulatory compliance.
Caption: Disposal decision workflow for (4R)-5-oxo-L-leucine.
Part 3: Step-by-Step Disposal Protocols
Adherence to a structured protocol is essential for reproducible safety and compliance.
Protocol A: Disposal of Small, Uncontaminated Quantities (<500g)
This protocol is suitable for residual amounts of pure (4R)-5-oxo-L-leucine or its aqueous solutions that are free from hazardous contaminants.
-
Causality: The high water solubility and non-hazardous nature of this compound allow for disposal via the sanitary sewer in limited quantities.[7][8] This method relies on the principle of dilution to ensure no negative impact on wastewater treatment systems. However, it is crucial to avoid discharging large amounts, which could increase the Biological Oxygen Demand (BOD) of the water.[9]
-
Methodology:
-
Ensure Neutral pH: If the material is in an acidic or basic solution, neutralize it to a pH between 5 and 9 before disposal.[7]
-
Dilution: For solids, dissolve in at least 20 parts water. For solutions, ensure they are similarly diluted.
-
Disposal: While running a steady stream of cold water, slowly pour the diluted solution down the drain.
-
Flushing: Continue to flush the drain with cold water for at least one minute to ensure the material is cleared from the immediate plumbing.
-
Log Entry: Document the disposal in the laboratory waste log, noting the date, compound, and approximate quantity.
-
Protocol B: Disposal of Bulk Quantities (>500g) or Non-Hazardous Solid Waste
This protocol applies to larger quantities of the pure compound or waste material that, while not chemically hazardous, is unsuitable for sewer disposal due to its volume.
-
Causality: Landfill disposal for non-hazardous chemical waste is a common and accepted practice.[10] The key is proper containment and clear labeling to ensure waste handlers are informed and to prevent the material from entering the environment.
-
Methodology:
-
Containment: Place the solid (4R)-5-oxo-L-leucine waste into a durable, sealable container (e.g., a plastic pail or a securely lined cardboard drum). The container must be compatible with the waste.[11]
-
Labeling: Affix a "Non-Hazardous Waste" label to the container.[12] The label must clearly identify the contents: "(4R)-5-oxo-L-leucine" (no formulas or abbreviations) and the approximate quantity.[11]
-
Accumulation: Store the sealed container in a designated waste accumulation area, away from incompatible materials.[2]
-
Pickup Request: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for non-hazardous waste.[12] Do not dispose of this container in the regular municipal trash unless explicitly permitted by your EHS office.[8]
-
Protocol C: Management of Empty Containers
-
Causality: To be considered "RCRA Empty" and disposable as regular trash, a container that held a non-hazardous material must be completely emptied of its contents.[12] This prevents residual chemicals from entering the municipal waste stream.
-
Methodology:
-
Empty Contents: Ensure all visible solid material has been removed and disposed of according to Protocol A or B.
-
Rinsing: Rinse the container with water three times. The rinse water (rinsate) from an uncontaminated, non-hazardous material can be disposed of down the sanitary sewer.[13]
-
Deface Label: Completely obscure or remove the original chemical label to prevent misidentification.[13][14]
-
Final Disposal: Dispose of the clean, defaced container in the appropriate recycling or regular trash bin, in accordance with your facility's procedures.
-
Part 4: Spill & Decontamination Procedures
Accidents happen, and a clear, rehearsed response is the hallmark of a safe laboratory.
-
Causality: The primary hazards from a spill of solid (4R)-5-oxo-L-leucine are inhalation of dust and potential slip-and-fall if the area becomes wet during cleanup. The procedure focuses on safely containing the solid and thoroughly cleaning the area.
-
Methodology:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Secure Area: Restrict access to the spill area.
-
Don PPE: At a minimum, wear the PPE outlined in Part 1.
-
Containment: For a solid spill, gently cover it with a paper towel to prevent dust from becoming airborne.[5]
-
Cleanup: Moisten the paper towel slightly with water. Carefully sweep the material into a dustpan or onto a piece of cardboard.[9] Avoid dry sweeping, which can generate dust.[3]
-
Package Waste: Place the collected material and any contaminated cleaning supplies into a sealed bag or container. Label it according to Protocol B and dispose of it as non-hazardous solid waste.
-
Final Decontamination: Wipe the spill area with a damp cloth or paper towel. Wash the area with soap and water, then dry thoroughly.[5]
-
Part 5: A Senior Scientist's Perspective: Waste Minimization
True expertise lies not only in managing waste but in preventing its generation. As scientists, we should proactively integrate waste minimization into our experimental design.[2]
-
Source Reduction: Order only the quantity of (4R)-5-oxo-L-leucine required for your planned experiments.[2]
-
Inventory Management: Maintain a current chemical inventory to avoid ordering duplicates and to share surplus chemicals with other labs.[15]
-
Scale Reduction: Where scientifically valid, reduce the scale of experiments to minimize the volume of all reagents used and waste generated.[15]
By adopting these principles, we build a culture of safety and sustainability that extends far beyond the product itself, fostering the deep trust that is the foundation of scientific integrity.
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health & Radiation Safety. [Link]
-
Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Chemical Waste Management Practices. Duke University Occupational and Environmental Safety Office. [Link]
-
How To Dispose Non-Hazardous Waste. Hazardous Waste Experts. [Link]
-
Safety Data Sheet - LEUCINE USP (L). PCCA. [Link]
-
Safety Data Sheet - L-Leucine. AMRESCO. [Link]
-
L-Leucine - Material Safety Data Sheet (MSDS). Lobalabs. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. uprm.edu [uprm.edu]
- 4. klamathcc.edu [klamathcc.edu]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. chemicalbull.com [chemicalbull.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. pccarx.com [pccarx.com]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 11. research.columbia.edu [research.columbia.edu]
- 12. sites.rowan.edu [sites.rowan.edu]
- 13. vumc.org [vumc.org]
- 14. safety.duke.edu [safety.duke.edu]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling (4R)-5-oxo-L-leucine
As a Senior Application Scientist, I approach the handling of specialized biochemicals not just as a matter of compliance, but as a critical component of experimental integrity. (4R)-5-oxo-L-leucine (systematically known as (2S,4R)-2-amino-4-methyl-5-oxo-pentanoic acid) is a highly specific oxidized derivative of L-leucine[1]. It is primarily utilized in advanced structural biology[2], enzymology involving long-chain-alcohol dehydrogenases[3], and as a biomarker in oxidative stress research[4].
Because it contains both a reactive ketone (oxo group) and an alpha-amino group, it is chemically labile. Improper handling or inadequate Personal Protective Equipment (PPE) not only risks operator exposure to sensitizing powders but also guarantees the rapid degradation of the reagent, ruining downstream assays.
Below is the comprehensive, field-proven guide for the safe handling, reconstitution, and disposal of (4R)-5-oxo-L-leucine.
Physicochemical Profile & Risk Assessment
To design an effective safety protocol, we must first understand the molecular behavior of the compound. As a non-canonical amino acid, it presents specific physical and chemical risks.
Table 1: Physicochemical and Hazard Summary
| Property / Metric | Specification | Operational Implication |
| Chemical Formula | C₆H₁₁NO₃ [2] | Low molecular weight (145.16 g/mol ); easily forms fine, airborne dust. |
| Physical State | Solid (Crystalline Powder) | Prone to static charge accumulation during weighing. |
| Chemical Stability | Highly sensitive to pH > 7.5 | Spontaneously cyclizes to methylproline derivatives under basic conditions[4]. |
| Primary Hazards | Respiratory, Skin, and Eye Irritant | Requires barrier protection to prevent mucosal sensitization. |
Personal Protective Equipment (PPE) Matrix
Do not treat modified amino acids like inert salts. The following PPE matrix is designed based on the causality of exposure routes.
Table 2: Required PPE and Mechanistic Rationale
| PPE Category | Specification | Causality / Rationale |
| Eye Protection | ANSI Z87.1 Compliant Safety Goggles | Prevents ocular mucosal exposure to statically charged, aerosolized micro-particles that scatter during transfer. |
| Hand Protection | Nitrile Gloves (≥ 4 mil thickness) | Nitrile provides superior chemical resistance against the mild organic solvents (e.g., DMSO, methanol) sometimes required for initial peptide/amino acid wetting. |
| Body Protection | Standard Cotton or Flame-Retardant Lab Coat | Must be fully buttoned with tight cuffs to prevent dermal accumulation of the powder, which can cause contact dermatitis upon sweating. |
| Respiratory | N95 or Half-Mask P100 Respirator | Mandatory only if weighing outside a certified fume hood. Prevents inhalation of the powder, which acts as a respiratory sensitizer. |
Operational Workflow & Experimental Protocols
This protocol is engineered as a self-validating system . Every step includes a built-in check to ensure both operator safety and chemical integrity.
Protocol: Reconstitution and Stabilization of (4R)-5-oxo-L-leucine
Mechanistic Insight: The 5-oxo group is highly electrophilic. If dissolved in a basic buffer, the free alpha-amino group will execute an intramolecular nucleophilic attack on the ketone, leading to rapid cyclization and the formation of methylprolines[4]. Therefore, strict pH control is the most critical safety and operational parameter.
Step 1: Environmental Preparation & Weighing
-
Validate the Environment: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm).
-
Static Mitigation: Use an anti-static weigh boat and a grounded micro-spatula. Causality: Amino acid powders carry static charges that cause them to violently repel from plastic spatulas, risking aerosol exposure to the operator and resulting in inaccurate molarities.
-
Weighing: Carefully weigh the required mass of (4R)-5-oxo-L-leucine. Close the analytical balance doors immediately to prevent drafts from dispersing the powder.
Step 2: Dissolution (The Self-Validating Step)
-
Buffer Selection: Pre-chill a slightly acidic to neutral buffer (pH 6.0 – 7.0), such as a modified PBS or HEPES buffer. Never use Tris buffers with a pH > 7.5.
-
Reconstitution: Slowly add the buffer to the powder while gently vortexing.
-
Validation Check: Inspect the solution against a white background. The solution must remain perfectly clear and colorless. If a yellow tint appears, oxidative degradation or cyclization has occurred. The batch is compromised and must be discarded immediately into chemical waste.
Step 3: Storage and Aliquoting
-
Aliquot: Divide the reconstituted solution into single-use amber microcentrifuge tubes.
-
Inert Atmosphere: Blanket the headspace of each tube with Argon or Nitrogen gas before sealing. Causality: Displacing ambient oxygen prevents the formation of peroxyl radicals that degrade the aliphatic chain[4].
-
Storage: Flash-freeze in liquid nitrogen and store at -20°C or -80°C.
Workflow Visualization
The following diagram maps the logical progression of handling this reactive metabolite, ensuring that safety and chemical stability are maintained in parallel.
Operational workflow for the safe handling, reconstitution, and disposal of (4R)-5-oxo-L-leucine.
Spill Management & Disposal Plans
Even with rigorous protocols, spills can occur. Immediate, controlled action prevents laboratory contamination.
Solid Powder Spill:
-
Do NOT sweep dry. Dry sweeping aerosolizes the sensitizing powder.
-
Cover the spill with damp, absorbent laboratory paper (moistened with water or a mild pH 7 buffer).
-
Carefully scoop the damp paper and powder into a sealable biohazard or chemical waste bag.
-
Wash the affected benchtop area thoroughly with soap and warm water.
Liquid Solution Spill:
-
Absorb the liquid using inert materials (e.g., vermiculite, sand, or universal spill pads).
-
Place the saturated absorbents into a designated hazardous waste container.
Chemical Waste Disposal:
-
Aqueous Waste: Do not pour down the sink. Collect in clearly labeled aqueous chemical waste carboys.
-
Solid Waste: Dispose of all contaminated gloves, weigh boats, and pipette tips in solid hazardous waste bins destined for professional incineration.
References
-
Title: (4R)-5-oxo-L-leucine (CHEBI:43739) Source: EMBL-EBI (ChEBI Database) URL: [Link]
-
Title: LED Ligand Summary Page Source: RCSB Protein Data Bank URL: [Link]
-
Title: Information on EC 1.1.1.192 - long-chain-alcohol dehydrogenase Source: BRENDA Enzyme Database URL: [Link]
-
Title: Oxidative Stress Biomarkers and Antioxidant Protocols (Methods in Molecular Biology) Source: Humana Press (Donald Armstrong, Ed.) URL: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
